2-(4-methylphenyl)-1H-indole
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-11-6-8-12(9-7-11)15-10-13-4-2-3-5-14(13)16-15/h2-10,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXGIHGJJJBJFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303469 | |
| Record name | 2-(4-methylphenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55577-25-8 | |
| Record name | 55577-25-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-methylphenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Methylphenyl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Profile of 2-(4-methylphenyl)-1H-indole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-methylphenyl)-1H-indole, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with the experimental protocols employed for their acquisition.
Spectroscopic Data Summary
The structural characterization of this compound has been elucidated through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.11 | br s | - | N-H (Indole) |
| 7.67 | d | 7.8 | Ar-H |
| 7.62 | dd | 8.1, 1.0 | Ar-H |
| 7.52 | dd | 10.7, 4.9 | Ar-H |
| 7.42 – 7.38 | m | - | Ar-H |
| 7.30 – 7.25 | m | - | Ar-H |
| 7.24 – 7.20 | m | - | Ar-H |
| 2.53 | s | - | -CH₃ |
Solvent: CDCl₃, Frequency: 500 MHz
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 135.99 | Ar-C |
| 134.19 | Ar-C |
| 133.49 | Ar-C |
| 130.17 | Ar-C |
| 128.93 | Ar-C |
| 127.89 | Ar-C |
| 127.42 | Ar-C |
| 122.42 | Ar-C |
| 119.64 | Ar-C |
| 119.11 | Ar-C |
| 110.85 | Ar-C |
| 108.79 | Ar-C |
| 9.81 | -CH₃ |
Solvent: CDCl₃, Frequency: 125 MHz
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Interpretation |
| ~3400 | N-H Stretch (Indole) |
| 3100-3000 | Aromatic C-H Stretch |
| <3000 | Aliphatic C-H Stretch |
| 1600-1585, 1500-1400 | Aromatic C=C Stretching |
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 207 | [M]⁺ (Molecular Ion) |
| 206 | [M-H]⁺ |
| 204 | [M-3H]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The acquisition of the presented spectroscopic data followed standardized laboratory procedures to ensure accuracy and reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1] The solution was transferred to a 5 mm NMR tube.
Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE 500 spectrometer operating at 500 MHz for proton and 125 MHz for carbon nuclei.[2] Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00).
Infrared (IR) Spectroscopy
Sample Preparation: The IR spectrum was obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample was placed directly onto the diamond crystal of the ATR accessory.
Data Acquisition: The spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer. The data was collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis.
Mass Spectrometry (MS)
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.
Ionization and Analysis: Electron Ionization (EI) at 70 eV was used to generate the molecular ion and fragment ions. The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
Crystal Structure Analysis: A Technical Overview of a 2-(4-methylphenyl)-1H-indole Analog
Note to the Reader: Extensive searches of crystallographic databases and scientific literature did not yield publicly available single-crystal X-ray diffraction data for 2-(4-methylphenyl)-1H-indole. Therefore, this guide presents a comprehensive analysis of a closely related compound for which detailed crystallographic information is available: (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone . This compound shares key structural motifs with the requested molecule, namely the indole and 4-methylphenyl groups, offering valuable insights into their potential solid-state interactions and conformations.
This technical guide provides a detailed overview of the crystal structure, experimental protocols for synthesis and crystallization, and a visual representation of the experimental workflow for (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone. The information is intended for researchers, scientists, and professionals in the field of drug development.
Crystallographic Data
The crystal structure of (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone (C₁₉H₁₇NO) was determined by single-crystal X-ray diffraction analysis. The compound crystallizes in the triclinic system with the space group P1[1][2]. The key crystallographic data are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement Details [1][2]
| Parameter | Value |
| Chemical Formula | C₁₉H₁₇NO |
| Formula Weight | 275.34 g/mol |
| Crystal System | Triclinic |
| Space Group | P1 |
| Unit Cell Dimensions | |
| a | 9.4014(5) Å |
| b | 9.8347(4) Å |
| c | 10.0318(5) Å |
| α | 62.821(3)° |
| β | 85.539(3)° |
| γ | 65.262(3)° |
| Volume | 758.8(11) ų |
| Z (Molecules per unit cell) | 2 |
| Data Collection | |
| Radiation Source | MoKα |
| Wavelength | 0.71073 Å |
| Refinement | |
| Final R index | 0.053 for 2807 observed reflections |
Table 2: Selected Intermolecular Hydrogen Bond Geometry [1][2]
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-H···O | - | 2.007 | - | 140.7 |
Experimental Protocols
Synthesis of (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone[1]
The synthesis of the title compound was achieved through a KHSO₄-assisted Michael addition-elimination reaction.
Materials:
-
2-methylindole
-
3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one
-
Potassium bisulfate (KHSO₄)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
A mixture of 2-methylindole (1 mmol) and 3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one (1 mmol) was suspended in 4 mL of water.
-
Potassium bisulfate (2 mmol) was added to the suspension.
-
The resulting mixture was heated and stirred for 5 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the oily product was extracted with dichloromethane (3 x 2 mL).
-
The combined organic extracts were washed with water (3 x 2 mL) and dried over anhydrous sodium sulfate.
-
The solvent was removed under reduced pressure (distilled off) to yield a viscous mass.
-
Trituration of the viscous mass with hexane afforded the practically pure product.
Crystallization[1]
Single crystals suitable for X-ray diffraction were obtained through slow evaporation.
Procedure:
-
The purified product was dissolved in a minimum quantity of ethyl acetate.
-
The solution was filtered to remove any insoluble impurities.
-
The filtrate was allowed to cool slowly and stand overnight.
-
Colorless crystals of (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone formed, which were then collected by filtration.
-
The collected crystals were washed with a small amount of cold ethyl acetate.
Experimental Workflow
The following diagram illustrates the workflow from the synthesis of the compound to its structural determination.
Figure 1: Experimental workflow for the synthesis and crystal structure determination.
References
An In-Depth Technical Guide to 2-(4-Methylphenyl)-1H-indole: Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Methylphenyl)-1H-indole, a member of the versatile 2-arylindole class of heterocyclic compounds, has garnered significant interest within the scientific community due to its potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside a detailed experimental protocol for its synthesis via the Fischer indole synthesis. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are presented to facilitate its unambiguous identification and characterization. Furthermore, this document explores the known biological activities of related 2-arylindoles, offering insights into the potential therapeutic relevance of this compound.
Physicochemical Properties
This compound, also known as 2-(p-tolyl)-1H-indole, is a crystalline solid at room temperature.[1] Its core structure consists of a bicyclic indole ring system with a 4-methylphenyl (p-tolyl) group substituted at the 2-position. This substitution significantly influences its physicochemical properties and biological activity.
Tabulated Physical and Chemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₃N | [1][2] |
| Molecular Weight | 207.27 g/mol | [3] |
| Monoisotopic Mass | 207.1048 Da | [2] |
| Appearance | White to orange to green crystalline powder | [1] |
| Melting Point | 212-213 °C / 220-224 °C | [1][4] |
| Predicted XlogP | 4.2 | [2] |
| CAS Number | 55577-25-8 | [1] |
Note on Melting Point: Discrepancies in reported melting points may arise from variations in sample purity and the analytical method employed.
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the Fischer indole synthesis.[5][6] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of phenylhydrazine and an appropriate ketone, in this case, 4'-methylacetophenone.
Fischer Indole Synthesis Workflow
The logical flow of the Fischer indole synthesis for this compound can be visualized as a two-step process: the formation of the phenylhydrazone intermediate followed by its acid-catalyzed cyclization to the final indole product.
Caption: Workflow of the Fischer Indole Synthesis.
Detailed Experimental Protocol
This protocol is based on the general principles of the Fischer indole synthesis and specific examples found in the literature for similar 2-arylindoles.
Materials:
-
Phenylhydrazine
-
4'-Methylacetophenone (4-Tolyl methyl ketone)
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride, p-toluenesulfonic acid)[5]
-
Ethanol or other suitable recrystallization solvent
-
Ice-cold water
Procedure:
-
Formation of the Phenylhydrazone:
-
In a round-bottom flask, dissolve 0.15 mol of 4'-methylacetophenone in a minimal amount of ethanol.
-
Add an equimolar amount of phenylhydrazine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the mixture at room temperature or gently heat on a water bath for 10-15 minutes to facilitate the condensation reaction, resulting in the formation of the phenylhydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Cyclization to the Indole:
-
Work-up and Purification:
-
After the reaction is complete, carefully pour the hot mixture into a large beaker containing ice-cold water (approximately 450 mL).[7]
-
Stir the aqueous mixture vigorously to dissolve the polyphosphoric acid and precipitate the crude product.
-
Filter the solid product using a Buchner funnel and wash it thoroughly with several portions of ice-cold water to remove any residual acid.[7]
-
The crude solid can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
-
Spectroscopic Characterization
The structural elucidation of the synthesized this compound is confirmed through various spectroscopic techniques.
Tabulated Spectroscopic Data
| Technique | Key Data | Source(s) |
| ¹H NMR (400 MHz, CDCl₃, δ ppm) | 11.48 (s, 1H, NH), 7.76-7.74 (d, 2H, Ar-H, J = 8.2 Hz), 7.72-7.69 (d, 1H, Ar-H, J = 7.4 Hz), 7.41-7.38 (d, 1H, Ar-H, J = 7 Hz), 7.27-7.25 (d, 2H, Ar-H, J = 8.2 Hz), 7.21-7.18 (t, 1H, Ar-H, J = 7.2 Hz), 7.01-6.99 (t, 1H, Ar-H, J = 7.2 Hz), 6.86 (s, 1H, -CH=), 2.34 (s, 3H, CH₃) | [4] |
| ¹³C NMR | Aromatic carbons and the aliphatic carbon of the methyl group are expected. | - |
| IR (KBr, νₘₐₓ, cm⁻¹) | 3470 (N-H str.), 3070 (Ar C-H str.), 2966, 2856 (aliphatic C-H str.), 1570 (Ar C-C str.), 1240 (C-N str.), 720 (N-H bending) | [4] |
| Mass Spectrometry | Predicted m/z for [M+H]⁺: 208.11208 | [2] |
Note: Detailed ¹³C NMR and experimental mass spectrometry data were not available in the searched literature for the final, purified compound.
Chemical Reactivity
The chemical reactivity of this compound is characteristic of the indole ring system. The presence of the electron-rich pyrrole ring makes it susceptible to electrophilic substitution, primarily at the C3 position. The N-H proton can be deprotonated with a strong base, allowing for N-alkylation or N-acylation. The tolyl group can also influence the reactivity and regioselectivity of certain reactions.
Biological Activity and Potential Signaling Pathways
While specific studies detailing the mechanism of action of this compound are limited, the broader class of 2-arylindoles is known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][8][9]
Derivatives of 2-(4-methylsulfonylphenyl) indole, a closely related structure, have been shown to exhibit anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2) enzymes.[10][11] The COX enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.
Furthermore, many indole-containing compounds have been found to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12][13] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. Inhibition of the NF-κB pathway is a key target for anti-inflammatory drug development. The potential interaction of 2-arylindoles with these pathways suggests a plausible mechanism for their observed biological effects.
Potential Anti-Inflammatory Signaling Pathway
The diagram below illustrates a potential, generalized signaling pathway through which 2-arylindoles might exert their anti-inflammatory effects, based on the activities of related compounds.
Caption: Hypothesized Anti-Inflammatory Signaling Pathway.
Conclusion
This compound is a readily synthesizable compound with well-defined physicochemical properties. The Fischer indole synthesis provides a reliable route for its preparation. While further research is required to elucidate its specific biological mechanisms, the known activities of related 2-arylindoles suggest its potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and antimicrobial drug discovery. This guide provides a foundational resource for researchers and scientists working with this promising molecule.
References
- 1. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Indole synthesis [organic-chemistry.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 7. ymerdigital.com [ymerdigital.com]
- 8. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(4-methylphenyl)-1H-indole: Discovery, Synthesis, and Biological Relevance
Disclaimer: While this guide provides a comprehensive overview of the synthesis and known properties of 2-(4-methylphenyl)-1H-indole, a definitive first report of its synthesis remains elusive in readily available historical literature. Furthermore, specific biological activity and mechanistic studies on this parent compound are limited; therefore, this guide also discusses the biological activities of its closely related derivatives to provide context for its potential pharmacological relevance.
Discovery and History
The history of this compound is intrinsically linked to the broader history of indole synthesis, a cornerstone of heterocyclic chemistry. The foundational method for creating the indole core is the Fischer indole synthesis , discovered in 1883 by Hermann Emil Fischer and Friedrich Jourdan. This acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone has been a versatile and widely used method for over a century.
Given that this compound can be synthesized by the Fischer method from phenylhydrazine and 4'-methylacetophenone, it is highly probable that its first synthesis occurred in the late 19th or early 20th century, following Fischer's discovery. However, a specific publication detailing this initial synthesis has not been definitively identified in this review.
Modern synthetic chemistry has expanded the toolbox for indole synthesis significantly. Notable methods that can be applied to the synthesis of 2-substituted indoles like this compound include:
-
Larock Indole Synthesis: Developed by Richard C. Larock and Eul K. Yum in 1991, this palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne offers a powerful and regioselective route to 2,3-disubstituted indoles.
-
Hegedus Indole Synthesis: This method, developed by Louis S. Hegedus, involves the palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines to form indoles.
While these and other methods provide theoretical pathways to this compound, the Fischer indole synthesis and its variations remain a common and practical approach.
Synthesis Methodologies
The synthesis of the this compound core can be achieved through several established synthetic routes. The most prominent of these is the Fischer indole synthesis.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus. The general mechanism involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde. In the case of this compound, the reactants are phenylhydrazine and 4'-methylacetophenone.
The reaction proceeds through the following key steps:
-
Hydrazone Formation: Phenylhydrazine and 4'-methylacetophenone react to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a-sigmatropic rearrangement (a Claisen-like rearrangement).
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.
-
Ammonia Elimination: The final step involves the elimination of an ammonia molecule to yield the stable aromatic indole ring.
Figure 1. Reaction mechanism of the Fischer indole synthesis.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound via a Fischer-like indole synthesis has been reported.
Synthesis of 2-(4-tolyl)-1H-indole
-
Reactants: 4-methylacetophenone (0.01 mol) and phenylhydrazine (0.01 mol).
-
Solvent: Absolute ethanol (5 mL).
-
Catalyst: Glacial acetic acid (2 drops).
Procedure:
-
To a solution of phenylhydrazine in absolute ethanol in a 100 mL conical flask, 4-methylacetophenone is added.
-
The reaction mixture is stirred for 15 minutes at room temperature.
-
Two drops of glacial acetic acid are added as a catalyst.
-
The mixture is then warmed on a water bath for 15 minutes.
-
After warming, the flask is cooled in an ice bath to afford crystals of the respective hydrazone.
-
The crude hydrazone is dried.
-
The product is washed with cold methanol and allowed to dry.
-
Recrystallization is performed by dissolving the product in hot ethanol, adding activated charcoal, and filtering the hot solution.
-
Water is added to the filtrate until a cloudy point is reached.
-
Ethanol is added dropwise to redissolve the precipitate, and the solution is allowed to cool at room temperature to yield the final product.
Data Presentation
Physical and Spectroscopic Data
The following table summarizes the reported physical and spectroscopic data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₃N | |
| Molecular Weight | 207.27 g/mol | |
| Melting Point | 212-213 °C | |
| UV (λmax, nm) | 284.5 | |
| IR (KBr, νmax, cm⁻¹) | 3470 (N-H str.), 3070 (Ar C-H str.), 2856, 2966 (aliphatic C-H str.), 1570 (Ar C-C str.), 1240 (C-N str.), 720 (N-H bending) | |
| ¹H NMR (400 MHz, CDCl₃, δ ppm) | 11.48 (s, 1H, NH), 7.76-7.74 (d, 2H, Ar-H, J = 8.2 Hz), 7.72-7.69 (d, 1H, Ar-H, J = 7.4 Hz), 7.41-7.38 (d, 1H, Ar-H, J = 7 Hz), 7.27-7.25 (d, 2H, Ar-H, J = 8.2 Hz), 7.21-7.18 (t, 1H, Ar-H, J = 7.2 Hz), 7.01-6.99 (t, 1H, Ar-H, J = 7.2 Hz), 6.86 (s, 1H, -CH=), 2.34 (s, 3H, CH₃) |
Biological Activity of this compound Derivatives
While data on the parent compound is scarce, derivatives of this compound have been synthesized and evaluated for their biological activities. The following table summarizes the activities of some of these derivatives. It is important to note that the observed activities are due to the combined effect of the entire molecular structure and cannot be attributed solely to the this compound core.
| Compound/Derivative | Biological Activity | Key Findings | Reference |
| 2-(4-methylsulfonylphenyl) indole derivatives | Antimicrobial and Anti-inflammatory | Compound 7g was identified as a potent antibacterial agent against MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii. Several derivatives showed good anti-inflammatory activity with high selectivity towards COX-2. | |
| 2-phenylindole derivatives | Anticancer | Various 2-phenylindole derivatives have shown potent antitumor effects against a wide range of cancer cell lines, including breast and lung carcinoma. | |
| 2-phenylindole derivatives | Antimicrobial | Derivatives have shown strong antibacterial effects against vancomycin-resistant Enterococcus faecium (VRE) and methicillin-resistant Staphylococcus aureus (MRSA). | |
| 2-phenylindole derivatives | Anti-inflammatory | Substituted 2-phenyl derivatives have been tested for their potential to inhibit COX enzymes. |
Biological Activity and Potential Applications
The indole nucleus is a well-established pharmacophore present in a vast array of biologically active natural products and synthetic drugs. Derivatives of 2-phenylindole, a close structural analog of this compound, have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Antimicrobial and Anti-inflammatory Activity of Derivatives
Research into derivatives of this compound has revealed promising antimicrobial and anti-inflammatory activities. For instance, a series of 2-(4-methylsulfonylphenyl) indole derivatives, which feature the 2-phenylindole core with an added methylsulfonyl group, have been synthesized and evaluated. One particular derivative, compound 7g, emerged as a potent antibacterial agent against several pathogenic bacteria, including MRSA and E. coli. Furthermore, several compounds in this series exhibited significant anti-inflammatory activity, showing high selectivity for the COX-2 enzyme over COX-1. This selectivity is a desirable trait for anti-inflammatory drugs as it can reduce gastrointestinal side effects associated with non-selective COX inhibitors.
Anticancer Potential of the 2-Phenylindole Scaffold
The broader class of 2-phenylindole derivatives has attracted considerable attention in the field of oncology. Numerous studies have reported the potent antitumor effects of these compounds against various cancer cell lines. The proposed mechanisms of action for some of these derivatives include the inhibition of tubulin polymerization, which is a critical process for cell division.
While these findings highlight the potential of the 2-phenylindole scaffold in drug discovery, it is crucial to reiterate that these biological activities have been observed in derivatives that possess additional functional groups. The biological profile of the parent this compound remains largely unexplored, and further research is needed to determine its intrinsic activity and potential as a lead compound for drug development.
Conclusion
This compound is a classic example of a 2-substituted indole that is readily accessible through established synthetic methodologies, most notably the Fischer indole synthesis. While its specific discovery and early history are not well-documented, its structural simplicity and the rich history of indole chemistry suggest its synthesis was likely achieved not long after the pioneering work of Emil Fischer.
The true potential of this compound in modern drug discovery lies in its role as a versatile scaffold. The biological activities exhibited by its derivatives, particularly in the areas of antimicrobial, anti-inflammatory, and anticancer research, underscore the value of the 2-phenylindole core. Future research focused on the parent compound itself is warranted to elucidate its intrinsic biological properties and to guide the rational design of new, more potent, and selective therapeutic agents. The detailed synthetic protocols and characterization data available provide a solid foundation for researchers, scientists, and drug development professionals to further explore the chemical space and biological potential of this intriguing indole derivative.
A Technical Guide to the Biological Activity of 2-(p-tolyl)-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant therapeutic value.[1] Its unique structure allows it to mimic peptides and bind to various enzymes, making it a fertile ground for drug discovery.[2][3] Among the vast library of indole-based compounds, derivatives featuring a p-tolyl group at the 2-position have emerged as a class with diverse and potent biological activities. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 2-(p-tolyl)-1H-indole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties.
General Synthesis Strategies
The synthesis of 2-aryl-indole derivatives, including the 2-(p-tolyl) variants, often begins with established methods like the Fischer indole synthesis. A common pathway involves the reaction of a substituted phenylhydrazine with a ketone, such as p-methylacetophenone, to form the core indole ring. This scaffold can then undergo further modifications, such as formylation via the Vilsmeier-Haack reaction, followed by condensation with other reagents to produce a diverse range of derivatives.[4]
Anticancer Activity
Derivatives of the 2-aryl-indole class have demonstrated significant potential as anticancer agents. Their mechanism often involves the inhibition of critical cellular machinery, such as tubulin polymerization or the activity of enzymes like topoisomerase II, leading to cell cycle arrest and apoptosis.[1]
Data Presentation: In Vitro Cytotoxic Activity
A series of pyrazolinyl-indole derivatives were evaluated by the National Cancer Institute (NCI) against a panel of 56 human cancer cell lines. Compound HD02 , which incorporates the 2-(p-tolyl)-1H-indole moiety, showed notable cytotoxic effects across multiple cancer types.[5]
| Compound ID | Structure Description | Cancer Cell Line Panels | Activity Insights |
| HD02 | 1-(5-(1-H-indol-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone | Leukemia, Colon, Breast, Melanoma, Lungs, Renal, Prostate, CNS, Ovarian | Demonstrated remarkable cytotoxic activities against nine categories of cancer cell lines.[5] |
| HD05 | 1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone | Leukemia, Colon, Breast, Melanoma, Lungs, Renal, Prostate, CNS, Ovarian | Showed the maximum range of growth inhibition; significantly more active against leukemia (78.76% inhibition) than imatinib (9% inhibition) at 10 µM.[5] |
| HD12 | (3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone | Leukemia, Colon, Breast, Melanoma, Lungs, Renal, Prostate, CNS, Ovarian | Exhibited notable cytotoxic effects against various cell lines.[5] |
Other related indole derivatives have also shown potent activity. For instance, certain 2-(thiophen-2-yl)-1H-indole derivatives were selectively cytotoxic against the HCT-116 colon cancer cell line, with IC50 values as low as 7.1 µM.[6][7] These compounds were found to induce cell cycle arrest at the S and G2/M phases.[6][7]
Experimental Protocols: Anticancer Screening
-
NCI-60 Human Tumor Cell Line Screen: New chemical compounds are tested at a single dose (typically 10 µM) against a panel of approximately 60 different human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. The effect on cell growth is measured, and the results are reported as a percentage of growth inhibition.[5]
-
In Vitro Cytotoxicity Assay (IC50 Determination): Cancer cell lines (e.g., HCT-116) are cultured in the presence of varying concentrations of the test compounds. After a specified incubation period (e.g., 48-72 hours), cell viability is assessed using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 value, the concentration required to inhibit 50% of cell growth, is then calculated.[7]
-
Cell Cycle Analysis: Treated cells are stained with a fluorescent dye that binds to DNA (e.g., propidium iodide). The DNA content of the cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing any drug-induced cell cycle arrest.[6][7]
Anti-inflammatory Activity
Inflammation is a key driver of numerous chronic diseases, and the cyclooxygenase (COX) enzymes are major targets for anti-inflammatory drugs.[8] Several 2-phenyl and 2-(p-tolyl)-indole derivatives have been investigated for their ability to inhibit COX enzymes and reduce inflammation.[4][8]
Data Presentation: Anti-inflammatory and COX Inhibition Activity
Studies have shown that certain indole derivatives exhibit potent anti-inflammatory effects, often with selectivity for the COX-2 enzyme, which is associated with a better gastrointestinal safety profile compared to non-selective NSAIDs.[4]
| Compound Series | Assay Type | Key Findings | Reference |
| 2-(4-methylsulfonylphenyl) indole hydrazones | In vitro COX-1/COX-2 Inhibition | Showed good anti-inflammatory activity with excessive selectivity towards COX-2 compared to indomethacin and celecoxib.[4] | [4] |
| Heterocyclic indole derivatives | In vivo Carrageenan-induced rat paw edema | All tested compounds showed promising anti-inflammatory activity. Compound 7 (a pyrazoline derivative) was the most potent, with higher edema inhibition and lower ulcerogenic liability than phenylbutazone.[9][10] | [9] |
| 2-Phenyl Indole Derivatives | In vivo Carrageenan-induced rat paw edema | Compounds with an SO2Me group showed significant anti-inflammatory activity, with some being more active than indomethacin.[8] | [8] |
The anti-inflammatory mechanism of these compounds is linked to the downregulation of pro-inflammatory pathways. Some derivatives have been shown to suppress the NF-κB signaling pathway, which in turn inhibits the production of pro-inflammatory cytokines like TNF-α and IL-6.[8][11]
Experimental Protocols: Anti-inflammatory Assays
-
In Vivo Carrageenan-Induced Paw Edema: This is a standard model for evaluating acute inflammation. A phlogistic agent (carrageenan) is injected into the paw of a rat, inducing edema. The test compound is administered orally beforehand. The volume of the paw is measured at various time points, and the percentage inhibition of edema is calculated relative to a control group.[9][10]
-
In Vitro COX-1/COX-2 Inhibition Assay: The ability of a compound to inhibit the COX-1 and COX-2 isoenzymes is measured. This is often done using enzyme immunoassay (EIA) kits that quantify the production of prostaglandin E2 (PGE2), a major product of the COX pathway. The IC50 values for each enzyme are determined to assess potency and selectivity.[4][12]
Antimicrobial Activity
The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents.[13][14] Indole derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[13][15]
Data Presentation: Antimicrobial Activity (MIC)
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.
| Compound Series | Target Organism | MIC (µg/mL) | Key Insights |
| 2-(4-methylsulfonylphenyl) indole hydrazone (7g ) | MRSA, E. coli, K. pneumoniae, P. aeruginosa, A. baumannii | Not specified, but identified as the most potent antibacterial candidate. | Showed potent activity against a range of clinically relevant bacteria.[4] |
| Indole-thiadiazole (2c ) | MRSA | < 0.09 | More effective than the standard drug ciprofloxacin (MIC = 0.09 µg/mL).[13] |
| Indole-triazole (3d ) | MRSA | < 0.09 | More effective than ciprofloxacin.[13] |
| Indolylbenzo[d]imidazoles (3ao , 3aq ) | S. aureus ATCC 25923 | < 1 | Exhibited high activity against staphylococci.[15] |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag ) | M. smegmatis | 3.9 | Showed good activity against mycobacteria and fungi.[15] |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag ) | C. albicans ATCC 10231 | 3.9 | Showed good activity against mycobacteria and fungi.[15] |
| 5-iodoindole, 5-fluoroindole, 6-bromoindole, 3-methylindole | Extensively drug-resistant Acinetobacter baumannii (XDRAB) | 64 | Demonstrated activity against a critical priority pathogen.[14] |
Experimental Protocols: Antimicrobial Susceptibility Testing
-
Broth Microdilution Method: This is a common method for determining MIC values. A standardized inoculum of the microorganism is added to wells of a microtiter plate containing serial twofold dilutions of the test compound. The plates are incubated under appropriate conditions (e.g., 24 hours at 37°C). The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).[13]
-
Antibiofilm Activity Assay: The ability of compounds to inhibit the formation of biofilms or eradicate established biofilms is also tested. This is often done using a crystal violet staining method to quantify the biofilm biomass attached to the wells of a microplate.[14][15]
Conclusion
The 2-(p-tolyl)-1H-indole scaffold and its close analogs represent a versatile and highly promising class of compounds in medicinal chemistry. The derivatives exhibit a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. Their mechanisms of action often involve targeting fundamental cellular processes such as cell division, inflammatory signaling, and microbial growth. The quantitative data presented highlight several lead compounds that are more potent than existing drugs in preclinical models. Further research, including structural optimization to enhance efficacy and selectivity, and detailed in vivo studies, is warranted to translate the therapeutic potential of these derivatives into clinical applications.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
- 9. Synthesis and antiinflammatory activity of heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives | MDPI [mdpi.com]
In-Depth Technical Guide: Potential Therapeutic Targets of 2-(4-methylphenyl)-1H-indole Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential therapeutic targets of 2-(4-methylphenyl)-1H-indole analogs, a class of compounds demonstrating significant promise in medicinal chemistry. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development efforts in this area.
Introduction
The this compound scaffold represents a privileged structure in drug discovery, forming the core of various synthetic molecules with a broad spectrum of biological activities. These analogs have garnered considerable attention for their potential as anti-inflammatory, antimicrobial, and anticancer agents. This guide delves into the primary molecular targets that mediate the therapeutic effects of these compounds, focusing on Cyclooxygenase-2 (COX-2), Epidermal Growth Factor Receptor (EGFR), Tubulin, and B-cell lymphoma 2 (Bcl-2).
Key Therapeutic Targets and Quantitative Data
The therapeutic potential of this compound analogs stems from their ability to interact with and modulate the activity of several key biological targets. The following sections summarize the quantitative data associated with these interactions.
Cyclooxygenase-2 (COX-2) Inhibition
A significant body of research has focused on this compound analogs, particularly those with a methylsulfonyl group, as selective inhibitors of COX-2, a key enzyme in the inflammatory cascade.
| Compound/Analog | Target | Assay | IC50 (µM) | Selectivity Index (SI) COX-1/COX-2 | Reference |
| 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole | COX-2 | In vitro COX inhibition | 0.11 | 107.63 | [1] |
| 1-benzyl-2-(4-(methylsulfonyl)phenyl)-1H-indole | COX-2 | In vitro COX inhibition | 0.18 | - | [1] |
| 1-(4-chlorobenzyl)-5-methyl-2-(4-(methylsulfonyl)phenyl)-1H-indole | COX-2 | In vitro COX inhibition | 0.17 | - | [1] |
| 1-(4-chlorobenzyl)-5-fluoro-2-(4-(methylsulfonyl)phenyl)-1H-indole | COX-2 | In vitro COX inhibition | 0.15 | - | [1] |
| Indomethacin (Reference) | COX-1/COX-2 | In vitro COX inhibition | 0.49 (COX-2) | 0.079 | [1] |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound analogs, targeting various pathways involved in cancer cell proliferation and survival.
Certain indoline derivatives containing the 4-methylphenyl moiety have been investigated as EGFR inhibitors.
| Compound/Analog | Cell Line | Assay | IC50 (µM) | Reference |
| N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline (HNPMI) | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 64.10 | [1][2][3][4] |
| N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline (HNPMI) | SkBr3 (Breast Cancer) | Cytotoxicity Assay | 119.99 | [1][2][3][4] |
| 1-(5-(1-H-indol-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone | Various Cancer Cell Lines | NCI-60 Cell Line Screen | - | [5][6] |
Indole derivatives are known to interfere with microtubule dynamics, a critical process in cell division, making them attractive anticancer agents.
| Compound Class | Target | Assay | IC50 (µM) | Reference |
| Quinoline-indole derivatives | Tubulin Polymerization | In vitro assay | 2.09 | [7] |
| Bis-indole derivatives | Tubulin Polymerization | In vitro assay | 7.5 | [8] |
| Indole-amino-pyrazolyl derivatives | Tubulin Polymerization | In vitro assay | 0.28 | [8] |
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, and their inhibition can promote cancer cell death.
| Compound Class | Target | Assay | IC50 (µM) | Reference |
| Indole-based compounds | Bcl-2 | In vitro binding assay | 1.6 - 14.0 | [9][10] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound analogs are mediated through their interaction with specific signaling pathways.
COX-2 Inhibition and Anti-inflammatory Pathway
This compound analogs selectively inhibit the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.
Caption: COX-2 Inhibition Pathway by this compound analogs.
EGFR Signaling Pathway Inhibition
These indole analogs can inhibit the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cancer cell proliferation and survival.
Caption: EGFR Signaling Pathway Inhibition.
Disruption of Tubulin Polymerization
By inhibiting tubulin polymerization, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Tubulin Polymerization Inhibition Workflow.
Induction of Apoptosis via Bcl-2 Inhibition
This compound analogs can bind to anti-apoptotic proteins like Bcl-2, preventing them from inhibiting pro-apoptotic proteins, thereby triggering programmed cell death.
Caption: Bcl-2 Mediated Apoptosis Pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the evaluation of this compound analogs.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the inhibitory activity of the compounds on the cyclooxygenase enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
Heme
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
To the wells of a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Add the test compound at various concentrations to the inhibitor wells. For control wells (100% initial activity), add the solvent used to dissolve the inhibitor.
-
Incubate the plate for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the colorimetric substrate solution followed by arachidonic acid to all wells.
-
Incubate the plate for a short period (e.g., 2 minutes) at 25°C.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
Animals:
-
Male Wistar rats (or other suitable strain)
Materials:
-
Carrageenan (1% w/v suspension in saline)
-
Test compounds
-
Reference anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Administer the test compounds and the reference drug to different groups of rats (e.g., orally or intraperitoneally) at a predetermined time before carrageenan injection.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting a small volume (e.g., 0.1 mL) of 1% carrageenan suspension into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after the carrageenan injection.
-
The increase in paw volume is calculated as the difference between the final and initial paw volumes.
-
The percentage of inhibition of edema is calculated for each group relative to the control group that received only the vehicle and carrageenan.
EGFR Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR protein.
Materials:
-
Purified EGFR enzyme
-
ATP (substrate)
-
Poly(Glu, Tyr) 4:1 peptide (substrate)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Test compounds
-
Kinase buffer
-
384-well plate
-
Luminometer
Procedure:
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Add a solution containing the EGFR enzyme and the peptide substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Convert the produced ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin
-
GTP
-
Polymerization buffer (e.g., PEM buffer)
-
Test compounds
-
Fluorescence spectrophotometer
-
Fluorescent reporter for polymerization (e.g., DAPI)
Procedure:
-
Prepare a reaction mixture containing tubulin, GTP, and the fluorescent reporter in the polymerization buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Monitor the change in fluorescence over time at a specific excitation and emission wavelength. An increase in fluorescence indicates tubulin polymerization.
-
The rate of polymerization is determined from the slope of the linear portion of the fluorescence curve.
-
Calculate the percentage of inhibition of tubulin polymerization for each compound concentration and determine the IC50 value.
Bcl-2 Binding Assay (Fluorescence Polarization)
This assay measures the ability of a compound to disrupt the interaction between Bcl-2 and a fluorescently labeled peptide derived from a pro-apoptotic protein (e.g., Bak or Bad).
Materials:
-
Recombinant human Bcl-2 protein
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3)
-
Assay buffer
-
Test compounds
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Add the assay buffer, Bcl-2 protein, and the fluorescently labeled BH3 peptide to the wells of the microplate.
-
Add the test compound at various concentrations.
-
Incubate the plate at room temperature for a specified period to allow binding to reach equilibrium.
-
Measure the fluorescence polarization of each well. A decrease in polarization indicates displacement of the fluorescent peptide from Bcl-2 by the test compound.
-
Calculate the percentage of inhibition of binding and determine the IC50 value.
Conclusion
The this compound scaffold serves as a versatile platform for the development of potent therapeutic agents with multiple modes of action. The primary targets identified—COX-2, EGFR, tubulin, and Bcl-2—are all clinically validated targets for inflammatory diseases and cancer. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the structure-activity relationships, optimize the pharmacological properties, and advance the development of novel drug candidates based on this promising chemical scaffold. The provided visualizations of the signaling pathways offer a clear conceptual framework for understanding the mechanisms through which these analogs exert their therapeutic effects. Further investigation into the selectivity profiles and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.tuni.fi [researchportal.tuni.fi]
- 4. "Antiproliferative and apoptotic effects of indole derivative, N-(2-hyd" by Suresh Palanivel, Akshaya Murugesan et al. [digitalcommons.providence.org]
- 5. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studi… [ouci.dntb.gov.ua]
- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ascentagepharma.com [ascentagepharma.com]
- 10. researchgate.net [researchgate.net]
In Silico Prediction of 2-(4-methylphenyl)-1H-indole Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico prediction of physicochemical properties, biological activities, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the novel compound 2-(4-methylphenyl)-1H-indole. Indole derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] This document outlines detailed methodologies for in silico analysis, including molecular docking, and provides protocols for relevant experimental validation assays such as cytotoxicity and enzyme inhibition studies. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams to facilitate understanding and application in a research and drug development context.
Introduction to this compound
This compound is a heterocyclic aromatic compound belonging to the 2-arylindole class. The indole nucleus is a key structural motif found in numerous natural products and synthetic compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The substitution of a 4-methylphenyl (tolyl) group at the 2-position of the indole ring can significantly influence its physicochemical and pharmacological properties. In silico prediction methods offer a rapid and cost-effective approach to evaluate the drug-like potential of such novel compounds early in the drug discovery pipeline.[3]
Chemical Structure
IUPAC Name: 2-(p-tolyl)-1H-indole
Molecular Formula: C₁₅H₁₃N
Canonical SMILES: Cc1ccc(cc1)c2c3ccccc3[nH]2
Physicochemical and Characterization Data
The synthesis of this compound can be achieved through the Fischer indole synthesis, reacting 4-methylacetophenone with phenylhydrazine in the presence of an acid catalyst.[4] The resulting compound has been characterized by various spectroscopic methods.[4]
| Property | Value | Reference |
| Melting Point (°C) | 212-213 | [4] |
| UV (λmax, nm) | 284.5 | [4] |
| IR (KBr, νmax, cm⁻¹) | 3470 (N-H str.), 3070 (Ar C-H str.), 2966, 2856 (aliphatic C-H str.), 1570 (Ar C-C str.), 1240 (C-N str.), 720 (N-H bending) | [4] |
| ¹H NMR (400 MHz, CDCl₃, δ ppm) | 11.48 (s, 1H, NH), 7.76-7.74 (d, 2H, J=8.2 Hz, Ar-H), 7.72-7.69 (d, 1H, J=7.4 Hz, Ar-H), 7.41-7.38 (d, 1H, J=7.0 Hz, Ar-H), 7.27-7.25 (d, 2H, J=8.2 Hz, Ar-H), 7.21-7.18 (t, 1H, J=7.2 Hz, Ar-H), 7.01-6.99 (t, 1H, J=7.2 Hz, Ar-H), 6.86 (s, 1H, -CH=), 2.34 (s, 3H, CH₃) | [4] |
| ¹³C NMR (100 MHz, CDCl₃, δ ppm) | 137.11-115.14 (aromatic carbons), 98.70 (-CH=), 21.3 (-CH₃) | [4] |
In Silico ADMET Prediction
| ADMET Property | Predicted Outcome | Rationale/Significance |
| Absorption | ||
| Human Intestinal Absorption (HIA) | Good | The relatively low molecular weight and moderate lipophilicity suggest good absorption from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate to High | Expected to have reasonable permeability across the intestinal epithelial barrier. |
| P-glycoprotein (P-gp) Substrate | Likely No | Indole derivatives show variable interaction with P-gp; however, the core structure is not a classic substrate. |
| Distribution | ||
| Plasma Protein Binding (PPB) | High | Aromatic and lipophilic nature suggests strong binding to plasma proteins like albumin. |
| Blood-Brain Barrier (BBB) Penetration | Likely Yes | The compound's lipophilicity and size fall within the range for CNS penetration.[3] |
| Metabolism | ||
| CYP450 2D6 Inhibition | Possible | Many indole-containing compounds are known to interact with cytochrome P450 enzymes.[7] |
| Metabolic Stability | Moderate | The indole ring and the tolyl group are susceptible to oxidative metabolism. |
| Excretion | ||
| Primary Route | Hepatic | Metabolism in the liver followed by renal or biliary excretion of metabolites is the expected pathway. |
| Toxicity | ||
| Hepatotoxicity | Low to Moderate Risk | Some indole derivatives have been associated with hepatotoxicity, warranting further investigation.[7] |
| Mutagenicity (Ames Test) | Likely Negative | The core structure is not a typical structural alert for mutagenicity. |
| hERG Inhibition | Low Risk | The molecule lacks common features associated with hERG channel blockers. |
Predicted Biological Activities and Molecular Docking
Based on the activities of structurally related compounds, this compound is predicted to exhibit anti-inflammatory and cytotoxic properties.[2][8] Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and a common target for anti-inflammatory drugs.[9][10]
Molecular Docking with COX-2
Molecular docking studies can predict the binding affinity and interaction patterns of this compound within the active site of COX-2.[1][11]
Predicted Signaling Pathway Involvement
Inhibition of COX-2 by this compound would block the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.
Experimental Protocols
Molecular Docking Protocol
This protocol provides a general framework for performing molecular docking using AutoDock Vina.[1]
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein (e.g., human COX-2, PDB ID: 5IKQ) from the Protein Data Bank.
-
Prepare the protein using software like AutoDockTools: remove water molecules, add polar hydrogens, and assign Kollman charges. Save the prepared protein in PDBQT format.[11]
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the ligand in PDBQT format, defining the rotatable bonds.
-
-
Grid Box Generation:
-
Define the binding site on the protein, typically centered on the co-crystallized ligand or a known active site.
-
Generate a grid parameter file that defines the dimensions and center of the grid box encompassing the binding site.
-
-
Docking Simulation:
-
Run AutoDock Vina using the prepared protein, ligand, and grid parameter files as input.
-
The program will generate multiple binding poses of the ligand ranked by their predicted binding affinities (in kcal/mol).
-
-
Analysis of Results:
-
Visualize the docking poses and protein-ligand interactions using software like PyMOL or Discovery Studio.
-
Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's active site residues.[12]
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compound on cell viability and proliferation.[13][14]
-
Cell Seeding:
-
Seed human cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[14]
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[14]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
In Vitro COX-2 Inhibition Assay (Enzyme Immunoassay)
This protocol measures the ability of the compound to inhibit COX-2 activity.[15]
-
Reagent Preparation:
-
Use a commercial COX inhibitor screening kit (e.g., Cayman Chemical, Cat. No. 560131).
-
Prepare the reaction buffer, heme, COX-2 enzyme, and arachidonic acid solution according to the manufacturer's instructions.[15]
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to the appropriate wells.
-
Add the test compound (this compound) at various concentrations. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Incubate for 10 minutes at 37°C.[15]
-
-
Initiation of Reaction:
-
Initiate the reaction by adding arachidonic acid to all wells.
-
-
Stopping the Reaction and Detection:
-
Stop the reaction after a specified time by adding 1 M HCl.[15]
-
The product of the COX reaction (PGH₂) is reduced to PGF₂α, which is then quantified by enzyme immunoassay (EIA) as per the kit's protocol.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
-
Conclusion
The in silico analysis of this compound suggests that it possesses favorable drug-like properties, including good predicted oral absorption and the potential to cross the blood-brain barrier. Its structural similarity to known bioactive molecules indicates a likelihood of anti-inflammatory and cytotoxic activities, potentially through the inhibition of targets like COX-2. The provided experimental protocols offer a clear pathway for the empirical validation of these computational predictions. This integrated approach of in silico screening followed by targeted experimental work is crucial for accelerating the discovery and development of novel therapeutic agents based on the indole scaffold. Further in vitro and in vivo studies are warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. audreyli.com [audreyli.com]
- 4. asianpubs.org [asianpubs.org]
- 5. neliti.com [neliti.com]
- 6. sciencescholar.us [sciencescholar.us]
- 7. japsonline.com [japsonline.com]
- 8. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular docking analysis of Indole based oxadiazoles with the H-binding protein from Treponema denticola - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents [frontiersin.org]
- 13. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. thepharmajournal.com [thepharmajournal.com]
A Comprehensive Technical Review of 2-(4-methylphenyl)-1H-indole: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of 2-(4-methylphenyl)-1H-indole, also known as 2-(p-tolyl)-1H-indole. The document details its synthesis, primarily through the Fischer indole synthesis, and explores its significant potential as a therapeutic agent, focusing on its anticancer, anti-inflammatory, and neuroprotective activities. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Synthesis of this compound
The most common and historically significant method for synthesizing 2-substituted indoles, including this compound, is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of phenylhydrazine with a ketone or aldehyde.[2]
In the case of this compound, the synthesis proceeds via the reaction of phenylhydrazine with 4'-methylacetophenone in the presence of an acid catalyst, such as glacial acetic acid. The reaction is generally heated to facilitate the cyclization and subsequent elimination of ammonia to form the stable indole ring.
Experimental Protocol: Fischer Indole Synthesis of this compound
The following is a general protocol for the Fischer indole synthesis, adapted for the synthesis of this compound.
Materials:
-
Phenylhydrazine
-
4'-Methylacetophenone
-
Glacial acetic acid
-
Ethanol
-
Sodium hydroxide solution (for neutralization)
-
Dichloromethane or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 equivalent) and 4'-methylacetophenone (1.0-1.2 equivalents) in a suitable solvent like ethanol or glacial acetic acid. The mixture is typically stirred at room temperature or gently heated (e.g., 80°C) for 30-60 minutes to form the corresponding phenylhydrazone. The progress of this step can be monitored by thin-layer chromatography (TLC).
-
Indolization (Cyclization): Add a suitable acid catalyst, such as polyphosphoric acid or continue heating in glacial acetic acid. The reaction mixture is then heated, often to reflux, for a period ranging from a few minutes to several hours, to induce cyclization. The progress of the indolization should also be monitored by TLC.
-
Work-up and Purification:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
If a strong acid was used, the mixture is carefully neutralized with a base like aqueous sodium hydroxide or sodium bicarbonate solution.
-
The aqueous mixture is then extracted with an organic solvent such as dichloromethane or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield pure this compound.
-
Characterization Data for this compound
| Technique | Data |
| Molecular Formula | C₁₅H₁₃N |
| Molecular Weight | 207.27 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 220-224 °C |
| ¹H NMR (CDCl₃) | δ 8.00 (s, 1H, NH), 7.78 – 7.73 (m, 1H), 7.69 (dd, J = 10.8, 7.9 Hz, 3H), 7.48 (d, J = 8.0 Hz, 1H), 7.43 (m, 2H), 7.29 (dd, J = 8.6, 1.8 Hz, 1H), 7.25 (m, 2H), 7.17 (m, 1H), 2.36 (s, 3H, CH₃).[3] |
| ¹³C NMR (CDCl₃) | δ 137.3, 135.0, 134.2, 129.6, 129.4, 126.6, 123.3, 122.7, 121.1, 119.3, 109.7, 103.6, 32.5, 20.9.[3] |
| IR (KBr) | 3400 (N-H stretching), 3058, 3026 (aromatic C-H stretching), 1620, 1583, 1493, 1455 (C=C stretching) cm⁻¹.[4] |
| Mass Spec (ESI-TOF) | m/z: [M+H]⁺ calcd for C₁₅H₁₄N⁺ 208.1121; found 208.1120. |
Note: Specific reaction yields can vary depending on the exact conditions and scale of the synthesis. Literature on the broader class of 2-arylindoles suggests that yields for the Fischer indole synthesis are generally moderate to good.
Biological Activities and Therapeutic Potential
The 2-arylindole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile framework for designing ligands for a variety of biological targets. This compound, as a member of this class, has been investigated for several therapeutic applications.
Anticancer Activity: Inhibition of Tubulin Polymerization
A significant body of research points to 2-arylindoles as potent inhibitors of tubulin polymerization.[3][5] Microtubules, which are dynamic polymers of α- and β-tubulin, are crucial for cell division, and their disruption is a well-established strategy in cancer chemotherapy. By inhibiting the polymerization of tubulin, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.
Experimental Protocol: Tubulin Polymerization Assay (General)
This protocol describes a common method to assess the effect of a compound on tubulin polymerization in vitro.
Materials:
-
Purified tubulin protein
-
Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂)
-
GTP (Guanosine triphosphate)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., colchicine)
-
Negative control (solvent alone)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
A solution of tubulin in polymerization buffer is prepared and kept on ice.
-
The test compound, positive control, and negative control are added to the wells of a microplate.
-
The tubulin solution is added to the wells.
-
The plate is incubated at 37°C to initiate polymerization.
-
The absorbance at 340 nm is measured at regular intervals. An increase in absorbance indicates microtubule formation.
-
The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to the negative control.
Anti-inflammatory Activity: Inhibition of NF-κB and Nitric Oxide Synthase
Chronic inflammation is a key factor in the development of many diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[8] Upon activation by pro-inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO), a key inflammatory mediator.
2-Arylindoles have been shown to inhibit the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines and mediators like NO.[8] This suggests that this compound could have therapeutic potential in inflammatory diseases.
Experimental Protocol: NF-κB Inhibition Assay (Reporter Gene Assay)
This protocol describes a common method to assess the effect of a compound on the NF-κB signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Cell culture medium and supplements
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
Test compound (this compound)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
HEK293T cells are seeded in a multi-well plate.
-
The cells are co-transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
After transfection, the cells are pre-treated with various concentrations of the test compound for a specified time.
-
The cells are then stimulated with LPS or TNF-α to activate the NF-κB pathway.
-
After the stimulation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
The inhibition of NF-κB activity is determined by the reduction in luciferase expression in compound-treated cells compared to stimulated, untreated cells.
Neuroprotective Activity: Modulation of Oxidative Stress
Oxidative stress is a major contributor to the pathogenesis of neurodegenerative diseases.[9] Indole derivatives have been investigated for their neuroprotective effects, which are often attributed to their antioxidant properties.[10] They can act as free radical scavengers and modulate cellular antioxidant defense mechanisms, such as the Keap1-Nrf2 pathway. The Nrf2 transcription factor regulates the expression of a wide range of antioxidant and cytoprotective genes.
Studies on indole-based compounds have shown that they can protect neuronal cells, such as the human neuroblastoma cell line SH-SY5Y, from oxidative stress-induced cell death.[9] This suggests a potential role for this compound in the treatment of neurodegenerative disorders.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
This protocol describes a method to assess the neuroprotective effects of a compound against oxidative stress.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium and supplements
-
Hydrogen peroxide (H₂O₂) or another oxidizing agent
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagent
-
Microplate reader
Procedure:
-
SH-SY5Y cells are seeded in a 96-well plate and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compound for a specified time.
-
Oxidative stress is induced by adding a solution of hydrogen peroxide to the wells.
-
After an incubation period, cell viability is assessed using the MTT assay. The MTT reagent is added to the wells, and after incubation, the resulting formazan crystals are dissolved, and the absorbance is measured.
-
The neuroprotective effect is determined by the increase in cell viability in the compound-treated cells compared to the cells treated with hydrogen peroxide alone.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving anticancer activity towards colon cancer cells with a new p53‐activating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Prenylated Indole Alkaloids with Neuroprotection on SH-SY5Y Cells against Oxidative Stress Targeting Keap1–Nrf2 [mdpi.com]
- 10. Novel Prenylated Indole Alkaloids with Neuroprotection on SH-SY5Y Cells against Oxidative Stress Targeting Keap1-Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(4-methylphenyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological activities of 2-(4-methylphenyl)-1H-indole, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science.
Chemical Identity and Properties
This compound, also known as 2-(p-tolyl)-1H-indole, is a solid, crystalline compound. Its core structure consists of a bicyclic indole ring system with a 4-methylphenyl (p-tolyl) group substituted at the 2-position.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| CAS Number | 55577-25-8 | |
| Molecular Formula | C₁₅H₁₃N | |
| Molecular Weight | 207.27 g/mol | |
| Melting Point | 212-224 °C | [1] |
| Appearance | White to off-white crystalline powder |
Table 2: Spectroscopic Data
| Spectrum Type | Key Peaks/Shifts | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃, δ ppm) | 11.48 (s, 1H, NH), 7.76-7.74 (d, 2H, Ar-H), 7.72-7.69 (d, 1H, Ar-H), 7.41-7.38 (d, 1H, Ar-H), 7.27-7.25 (d, 2H, Ar-H), 7.21-7.18 (t, 1H, Ar-H), 7.01-6.99 (t, 1H, Ar-H), 6.86 (s, 1H, -CH=), 2.34 (s, 3H, CH₃) | [1] |
| ¹³C NMR (100 MHz, CDCl₃, δ ppm) | 137.11-115.14 (aromatic carbons), 98.70 (-CH=), 21.3 (-CH₃) | [1] |
| Infrared (IR, KBr, νₘₐₓ, cm⁻¹) | 3470 (N-H str.), 3070 (Ar C-H str.), 2966, 2856 (aliphatic C-H str.), 1570 (Ar C-C str.), 1240 (C-N str.), 720 (N-H bending) | [1] |
| UV (λₘₐₓ, nm) | 284.5 | [1] |
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine and a ketone or aldehyde.[2][3][4][5]
Experimental Protocol: Fischer Indole Synthesis
This protocol outlines the synthesis of this compound from 4-methylacetophenone and phenylhydrazine.
Materials:
-
4-Methylacetophenone
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Hydroxide Solution (1 M)
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
Step 1: Formation of the Phenylhydrazone
-
In a round-bottom flask, dissolve 4-methylacetophenone (1.0 equivalent) and phenylhydrazine (1.0-1.2 equivalents) in ethanol.
-
Add a catalytic amount of glacial acetic acid (a few drops).
-
Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 30-60 minutes. The formation of the phenylhydrazone can be monitored by thin-layer chromatography (TLC).
Step 2: Indolization (Cyclization)
-
To the flask containing the phenylhydrazone, add a suitable acid catalyst. Polyphosphoric acid or a Brønsted acid like sulfuric acid in a solvent such as glacial acetic acid can be used.
-
Heat the reaction mixture to reflux with stirring. The progress of the reaction should be monitored by TLC. Reaction times can vary from a few minutes to several hours depending on the specific conditions.
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a strong acid was used, carefully neutralize the mixture with a suitable base, such as 1 M sodium hydroxide solution, until the pH is neutral.
-
Extract the product into an organic solvent like dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Fischer Indole Synthesis Workflow.
Biological Activity and Signaling Pathways
Derivatives of 2-arylindole are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of pharmacological activities.[6] The primary biological activity associated with this class of compounds is their anti-inflammatory effect, which is largely attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[7][8][9]
Anti-inflammatory Activity and COX-2 Inhibition
Inflammation is a complex biological response, and prostaglandins are key mediators in this process. The synthesis of prostaglandins is catalyzed by COX enzymes. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation.[7][10] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[7]
Indole derivatives, including 2-arylindoles, have been shown to be effective and selective inhibitors of COX-2.[7] Docking studies suggest that these compounds can bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins.[7]
COX-2 Signaling Pathway and Inhibition by 2-Arylindoles
The diagram below illustrates the general signaling pathway leading to the production of prostaglandins and the point of inhibition by 2-arylindole derivatives.
Caption: COX-2 Signaling Pathway Inhibition.
Conclusion
This compound is a compound with significant potential, particularly in the development of novel anti-inflammatory agents. Its synthesis via the Fischer indole method is well-established, and its mechanism of action through the inhibition of the COX-2 signaling pathway provides a solid foundation for further research and drug development. This guide provides essential technical information to support researchers and scientists in their exploration of this promising molecule.
References
- 1. asianpubs.org [asianpubs.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Phenylindole | C14H11N | CID 13698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Fischer Indole Synthesis for 2-Arylindoles
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis is a robust and versatile method for the preparation of the indole nucleus, a key structural motif in a vast array of pharmaceuticals, natural products, and functional materials. This document provides detailed application notes and protocols specifically for the synthesis of 2-arylindoles, a class of compounds with significant biological activities.
Overview and Mechanism
The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a ketone or aldehyde.[1][2] For the synthesis of 2-arylindoles, an aryl methyl ketone (an acetophenone derivative) is reacted with a (substituted) phenylhydrazine.
The generally accepted mechanism proceeds through several key steps:
-
Hydrazone Formation: The arylhydrazine reacts with the acetophenone to form the corresponding phenylhydrazone.[3]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[2][3]
-
[4][4]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[4][4]-sigmatropic rearrangement, which is the key bond-forming step.[2][3]
-
Cyclization and Ammonia Elimination: The resulting intermediate rearomatizes, followed by cyclization and the elimination of an ammonia molecule to yield the final 2-arylindole.[2][3]
Caption: Mechanism of the Fischer Indole Synthesis for 2-Arylindoles.
Data Presentation: Comparison of Synthetic Protocols
The choice of catalyst and reaction conditions can significantly impact the yield and reaction time of the Fischer indole synthesis. Below is a summary of various protocols for the synthesis of 2-phenylindole.
| Arylhydrazine | Ketone | Catalyst | Solvent | Method | Temp. (°C) | Time | Yield (%) | Reference |
| Phenylhydrazine | Acetophenone | Polyphosphoric Acid (PPA) | - | Conventional | 100 | 10-15 min | - | [5] |
| Phenylhydrazine | Acetophenone | Zinc Chloride (ZnCl₂) | Neat | Conventional | 180 | 15 min | 86 | [6] |
| 2-(4-Hydrazino-phenyl)-ethanesulfonic acid methylamide HCl | Substituted Acetophenones | Acetic Acid / PPA | Ethanol | Conventional | - | - | 76 | [4] |
| 2-(4-Hydrazino-phenyl)-ethanesulfonic acid methylamide HCl | Substituted Acetophenones | Acetic Acid | Ethanol | Microwave | 80 | 10 min | up to 93 | [4] |
| Phenylhydrazine HCl | Acetophenone | Phosphomolybdic acid | Chloroform | Conventional | 60 | 4 h | 86 | [7] |
Experimental Protocols
Herein are detailed protocols for the synthesis of 2-arylindoles using both conventional heating and microwave-assisted methods.
Protocol 1: Classical Synthesis of 2-Phenylindole using Polyphosphoric Acid (PPA)
This protocol describes a traditional approach using PPA as the catalyst.[5]
Materials:
-
Phenylhydrazine
-
Acetophenone
-
Polyphosphoric Acid (PPA)
-
Ethanol
-
Ice
-
10% Sodium Hydroxide solution
Procedure:
-
In a round-bottom flask, combine equimolar amounts of phenylhydrazine and acetophenone.
-
Gently heat the mixture in a water bath at 60°C for approximately 30 minutes to facilitate the formation of the phenylhydrazone. The mixture may solidify upon cooling.[5]
-
In a separate, larger flask equipped with a mechanical stirrer, preheat the polyphosphoric acid to 80-90°C.[5]
-
Carefully add the previously formed phenylhydrazone to the hot PPA in small portions, maintaining the reaction temperature below 100°C.[5]
-
Once the addition is complete, continue stirring the mixture at 100°C for an additional 10-15 minutes.[5]
-
Allow the reaction mixture to cool to approximately 70°C and then carefully pour it over crushed ice.
-
Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the mixture is alkaline.
-
The crude 2-phenylindole will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.
Protocol 2: Microwave-Assisted One-Pot Synthesis of 2-Arylindoles
This protocol offers a more rapid and efficient one-pot synthesis of 2-arylindoles.[4]
Materials:
-
Arylhydrazine hydrochloride
-
Substituted acetophenone
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a microwave-safe reaction vessel, combine the arylhydrazine hydrochloride (e.g., 2-(4-hydrazino-phenyl)-ethanesulfonic acid methylamide hydrochloride, 0.11 mmol) and the desired aryl ketone (0.13 mmol) in ethanol (30 mL).[4]
-
Add a catalytic amount of glacial acetic acid to the mixture at room temperature.
-
Subject the reaction mixture to microwave irradiation at 80°C and 300W for 10 minutes.[4]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, which should cause the product to precipitate.
-
Collect the solid product by filtration to yield the corresponding 2-arylindole.
Experimental Workflow and Troubleshooting
The following diagrams illustrate a general experimental workflow for the Fischer indole synthesis of 2-arylindoles and a troubleshooting guide for common issues.
Caption: General Experimental Workflow for 2-Arylindole Synthesis.
Caption: Troubleshooting Common Issues in Fischer Indole Synthesis.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-(4-methylphenyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials. Specifically, 2-arylindoles are key structural units in compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[1] The development of efficient and versatile synthetic methods to access these molecules is of significant interest in medicinal chemistry and drug development. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of the C2-aryl bond in indoles, offering high regioselectivity and functional group tolerance under relatively mild conditions.
This document provides detailed application notes and experimental protocols for the synthesis of a representative 2-arylindole, 2-(4-methylphenyl)-1H-indole, utilizing palladium-catalyzed methodologies. Various synthetic strategies are discussed, and a comprehensive table of reaction conditions is presented to aid in reaction optimization.
Synthetic Strategies
Several palladium-catalyzed methods can be employed for the synthesis of 2-arylindoles. The most prominent strategies include:
-
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of an indole derivative functionalized with a leaving group (e.g., a halide or triflate) at the C2-position with an arylboronic acid, or vice versa.[2][3] It is one of the most widely used methods due to the commercial availability and stability of boronic acids.
-
Direct C-H Arylation: This modern approach forges the C-C bond by directly activating a C-H bond at the C2 position of the indole ring and coupling it with an aryl halide.[4][5] This strategy is highly atom-economical as it avoids the pre-functionalization of the indole substrate.
-
Heck-Type Reactions: Intramolecular or intermolecular Heck reactions can be utilized to construct the indole core with a C2-aryl substituent.[6][7][8][9] For instance, a one-step process from indolines can involve a palladium-catalyzed oxidative dehydrogenation followed by a C2-regioselective Heck-type reaction.[1]
-
Sonogashira Coupling followed by Cyclization: This domino reaction sequence typically involves the coupling of a 2-haloaniline with a terminal alkyne, followed by a palladium-catalyzed intramolecular cyclization to form the 2-substituted indole.[10][11][12][13]
Data Presentation: Comparison of Reaction Conditions for 2-Arylindole Synthesis
The following table summarizes various palladium-catalyzed reaction conditions for the synthesis of 2-arylindoles, providing a comparative overview for reaction development and optimization.
| Method | Indole Substrate | Aryl Source | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Direct C-H Arylation | Indole | 4-Methylphenylboronic acid | Pd(TFA)₂ (10) | None | Air (oxidant) | Dioxane/H₂O | RT | Good | [4] |
| Direct C-H Arylation | 1-Methylindole | Potassium phenyltrifluoroborate | Pd(OAc)₂ (10) | None (Cu(OAc)₂ co-catalyst) | None | Acetic Acid | RT | 81 | [5] |
| Heck-Type Reaction | Indoline | 4-Methylphenylboronic acid | Pd(OAc)₂ (10) | Neocuproine (20) | O₂ (oxidant) | 1,2-DCB | 40 | 92 | [1] |
| Suzuki Coupling | 2-Chloro-1-Boc-indole | Phenylboronic acid | P1 Precatalyst (1-1.5) | SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 91-99 | [3] |
| Suzuki Coupling | 4-Bromoindole | 4-Indoleboronic acid | Pd(OAc)₂ (5) | None | K₂CO₃ | Not Specified | 35 | 61 | [2] |
| Sonogashira-Cyclization | 2-Iodoaniline | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (0.01 mmol) | XPhos (0.02 mmol) | Et₃N | TPGS-750-M/H₂O | 80 (MW) | 76 | [14] |
Note: This table presents representative examples. Yields are highly substrate-dependent and may vary.
Experimental Protocols
The following protocol details the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction, adapted from general procedures for the synthesis of 2-arylindoles.
Protocol: Suzuki-Miyaura Synthesis of this compound
Materials:
-
2-Bromo-1H-indole
-
4-Methylphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂])
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vessel, add 2-bromo-1H-indole (1.0 mmol, 1.0 equiv.), 4-methylphenylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (3.0 mmol, 3.0 equiv.), and [Pd(dppf)Cl₂] (0.05 mmol, 5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,2-dimethoxyethane (DME) (5 mL) and degassed water (1 mL) to the vessel via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Diagram 1: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Synthesis
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Palladium-Catalyzed Direct C-2 Arylation of Indoles with Potassium Aryltrifluoroborate Salts [organic-chemistry.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions [organic-chemistry.org]
- 11. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation of 2-(4-methylphenyl)-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-alkylation of indoles is a cornerstone of synthetic and medicinal chemistry, enabling the diversification of this privileged scaffold. The substituent on the indole nitrogen plays a critical role in modulating the pharmacological and pharmacokinetic properties of indole-containing compounds. 2-(4-methylphenyl)-1H-indole, also known as 2-(p-tolyl)-1H-indole, is a valuable starting material for the synthesis of various biologically active molecules. This document provides a detailed protocol for the N-alkylation of this compound, focusing on a common and reliable method using a strong base and an alkylating agent. It also presents a summary of various reaction conditions to aid in optimization.
Challenges in N-alkylation of Indoles
The primary challenges in the N-alkylation of indoles include achieving high yields and regioselectivity. A common side reaction is the C3-alkylation, which arises from the nucleophilic character of the C3 position of the indole ring.[1] The choice of base, solvent, and temperature can significantly influence the ratio of N- to C-alkylation.[1][2] For 2-substituted indoles like this compound, steric hindrance from the 2-aryl group can also affect the reaction rate and yield.[1]
Data Presentation: Comparison of N-alkylation Protocols
The following table summarizes various conditions reported for the N-alkylation of indoles, which can be adapted for this compound. This data allows for a comparative overview of different methodologies.
| Protocol | Base | Solvent | Alkylating Agent | Temperature | Time | Yield | Reference |
| Classical NaH | Sodium Hydride (NaH) | DMF or THF | Alkyl Halide (e.g., R-Br, R-I) | 0 °C to RT or heated | 30 min - 24 h | Generally Good to High | [1][2] |
| Copper-Catalyzed | Potassium Hydroxide (KOH) | Dioxane | N-Tosylhydrazone | 100 °C | 12 h | Moderate to Good | [3][4] |
| Phase-Transfer Catalysis | Alkali Metal Hydroxide | Toluene/Water | Alkylating Agent | 45 °C | Not Specified | Good | [5] |
| Iron-Catalyzed (from indoline) | Potassium Carbonate (K2CO3) | TFE | Benzyl Alcohol | 110 °C | 18 h | Good to High | [6] |
| Metal-Free Reductive Amination | None (uses reductant) | Not Specified | Aldehyde + Et3SiH | Not Specified | Not Specified | Good to High | [7] |
Experimental Protocol: N-alkylation of this compound using Sodium Hydride
This protocol describes a standard and widely used method for the N-alkylation of indoles, which is highly applicable to this compound.
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkylating agent (e.g., methyl iodide, benzyl bromide, ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).[1]
-
Dissolution: Dissolve the indole in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.5 M.[1]
-
Deprotonation:
-
Cool the solution to 0 °C in an ice bath.[1]
-
Carefully add sodium hydride (1.1-1.5 eq.) portion-wise to the stirred solution.[1] Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[1]
-
-
Alkylation:
-
Work-up:
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Generalized mechanism for the N-alkylation of an indole.
References
- 1. benchchem.com [benchchem.com]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 4. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]
- 6. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2-(4-methylphenyl)-1H-indole as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-(4-methylphenyl)-1H-indole, a key heterocyclic building block. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a 4-methylphenyl (p-tolyl) group at the 2-position offers a valuable handle for further functionalization, influencing the electronic properties and steric hindrance of the molecule. This document details key synthetic transformations, providing experimental protocols and quantitative data to facilitate its use in research and drug development.
Key Synthetic Transformations
This compound serves as a versatile precursor for a variety of synthetic transformations, primarily targeting the nucleophilic C3 position and the N-H of the indole ring. The electron-donating nature of the indole nitrogen activates the C3 position for electrophilic substitution, while the N-H bond can be readily deprotonated for subsequent alkylation or arylation reactions.
Vilsmeier-Haack Formylation: Synthesis of this compound-3-carbaldehyde
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds, including indoles. This reaction introduces a formyl group (-CHO) at the C3 position, yielding this compound-3-carbaldehyde, a crucial intermediate for the synthesis of more complex molecules. The reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3]
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of this compound.
Experimental Protocol:
A general procedure adapted from the formylation of a similar 2-arylindole is as follows:
-
Vilsmeier Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature.
-
Reaction with Indole: Dissolve this compound (1.0 equivalent) in a minimal amount of DMF.
-
Add the indole solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of an aqueous solution of sodium hydroxide (e.g., 2M NaOH) until the pH is basic.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Quantitative Data Summary:
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-(4-methylsulfonylphenyl)-1H-indole | POCl₃, DMF | 0 to 85 | 7 | 70-80 | [1][4] |
| 4-methyl-aniline (for indole synthesis) | Vilsmeier Reagent | 0 to 85 | 7 | 90 | [5] |
| 6-chloro-aniline (for indole synthesis) | Vilsmeier Reagent | 0 to 90 | 8 | 91 | [5] |
Note: The yields are for analogous indole syntheses and formylations, suggesting a high-yielding reaction for this compound.
Mannich Reaction: Synthesis of Gramine Analogs
The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound (in this case, the indole), formaldehyde, and a secondary amine to yield a β-amino-carbonyl compound, known as a Mannich base.[6][7][8] For indoles, this reaction typically occurs at the C3 position to produce "gramine" analogs, which are valuable synthetic intermediates.
Reaction Scheme:
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Enantioselective synthesis of N-alkylindoles enabled by nickel-catalyzed C-C coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]
- 7. Mannich reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Application of 2-(4-methylphenyl)-1H-indole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Specifically, derivatives of 2-(4-methylphenyl)-1H-indole have emerged as promising candidates for the development of novel therapeutic agents, demonstrating significant anti-inflammatory, antimicrobial, and anticancer properties.[1][3] This document provides detailed application notes on the medicinal chemistry of this compound and its derivatives, along with comprehensive protocols for their synthesis and biological evaluation.
Medicinal Chemistry Applications
The versatility of the this compound core allows for chemical modifications that can tune its pharmacological profile. Key areas of application include:
-
Anti-inflammatory Activity: Derivatives of this scaffold have shown potent anti-inflammatory effects, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[1][4] This selectivity is advantageous as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors like indomethacin.[1][5] The presence of a methylsulfonyl (SO2CH3) group on the phenyl ring has been identified as a key pharmacophore for COX-2 selectivity.[1]
-
Antimicrobial Activity: Certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[4][5][6]
-
Anticancer Activity: The 2-phenyl-1H-indole scaffold is a known pharmacophore in the design of anticancer agents.[7] Derivatives of this compound have been investigated as tubulin polymerization inhibitors, which disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[8][9][10] Some compounds have shown potent cytotoxicity against various cancer cell lines.[11][12] Additionally, inhibition of the Hedgehog signaling pathway has been identified as another potential anticancer mechanism.[9]
Quantitative Biological Data
The biological activities of various this compound derivatives are summarized in the tables below.
Table 1: Anti-inflammatory Activity of 2-(4-methylsulfonylphenyl)-1H-indole Derivatives [4][5]
| Compound | In vivo Anti-inflammatory Activity (% Edema Inhibition after 6h) |
| 7a-k | 66.3 – 93.5 |
| 8a-c | 82.5 – 92.7 |
| 9a-c | 90.1 – 93.5 |
| Indomethacin | 96.6 |
| Celecoxib | 94.7 |
Table 2: In Vitro COX-1/COX-2 Inhibition [1]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Derivatives with SO2Me group | - | - | 4.02 - 65.71 |
| Indomethacin | - | - | 0.079 |
Table 3: Anticancer Activity of Indole Derivatives
| Compound | Cancer Cell Line | Activity | IC50 / GI50 |
| OXi8006 | - | Tubulin Assembly Inhibition | IC50 = 1.1 µM |
| OXi8006 | - | Cell Growth Inhibition | GI50 = 3.45 nM |
| Compound 36 | - | Tubulin Assembly Inhibition | IC50 = 1.1 µM |
| Indole-vinyl sulfone (9) | Various | Tubulin Inhibition | - |
| Quinoline-indole (13) | Various | Tubulin Polymerization Inhibition | IC50 = 2.09 µmol/L |
| Benzimidazole-indole (8) | Various | Tubulin Polymerization Inhibition | IC50 = 2.52 µmol/L |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Indole Synthesis
This protocol describes a general method for synthesizing the 2-phenyl-1H-indole scaffold, which can be adapted for this compound by using 4-methylacetophenone.[13][14]
Materials:
-
Phenylhydrazine
-
4-Methylacetophenone
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Ice
Equipment:
-
Conical flask (100 mL)
-
Water bath
-
Beaker
-
Stirrer
Procedure:
-
To a solution of phenylhydrazine (0.01 mol) in absolute ethanol (5 mL) in a 100 mL conical flask, add 4-methylacetophenone (0.01 mol).
-
Stir the reaction mixture for 15 minutes at room temperature.
-
Add 2 drops of glacial acetic acid as a catalyst.
-
Warm the reaction mixture on a water bath for 15 minutes.
-
Cool the mixture in a beaker containing ice to afford crystals of the respective hydrazone.
-
Dry the crude hydrazone.
-
For indolization, the hydrazone is heated in the presence of an acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride). The specific conditions (temperature and time) may require optimization.
-
After cooling, the reaction mixture is poured into cold water, and the precipitated crude product is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: In Vitro Evaluation of Anti-inflammatory Activity (COX Inhibition Assay)
This protocol outlines a general procedure for assessing the COX-1 and COX-2 inhibitory activity of the synthesized compounds.
Materials:
-
Synthesized indole derivatives
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Co-factors (e.g., hematin, glutathione)
-
Buffer solution (e.g., Tris-HCl)
-
Detection reagent (e.g., for measuring prostaglandin E2)
-
Reference inhibitors (e.g., Indomethacin, Celecoxib)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the buffer, co-factors, and the enzyme (COX-1 or COX-2).
-
Add various concentrations of the test compounds or reference inhibitors to the wells.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate for a further period to allow for prostaglandin production.
-
Stop the reaction by adding a suitable reagent (e.g., a strong acid).
-
Quantify the amount of prostaglandin E2 produced using a suitable detection method (e.g., ELISA).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for evaluating the antiproliferative activity of compounds against cancer cell lines.
Materials:
-
Synthesized indole derivatives
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in the incubator.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Signaling Pathways and Mechanisms of Action
Caption: Workflow of the Fischer Indole Synthesis.
Caption: General workflow for biological evaluation.
COX-2 Inhibition Pathway
The anti-inflammatory effects of many this compound derivatives are attributed to their ability to inhibit the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins.
Caption: COX-2 Inhibition Pathway.
Tubulin Polymerization Inhibition Pathway
The anticancer activity of certain 2-phenyl-1H-indole derivatives stems from their ability to interfere with microtubule dynamics. Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division. These compounds bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death).
Caption: Tubulin Polymerization Inhibition Pathway.
References
- 1. omicsonline.org [omicsonline.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. benchchem.com [benchchem.com]
Development of Antimicrobial Agents from 2-(4-methylphenyl)-1H-indole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the investigation of 2-(4-methylphenyl)-1H-indole and its derivatives as potential antimicrobial agents. The information compiled herein is based on existing scientific literature and is intended to guide researchers in the synthesis, evaluation, and understanding of the antimicrobial properties of this class of compounds.
Introduction
The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Indole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial effects. The 2-aryl-1H-indole scaffold, in particular, has been identified as a "privileged structure" in drug discovery, demonstrating potent activity against various pathogens. This document focuses on this compound, a specific derivative with documented antimicrobial potential.
Synthesis of this compound
The primary method for synthesizing 2-aryl-1H-indoles, including the title compound, is the Fischer indole synthesis.[1][2] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine and a ketone or aldehyde.
Synthetic Workflow
References
Application Notes and Protocols: Anti-inflammatory Properties of 2-(4-methylphenyl)-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory properties of 2-(4-methylphenyl)-1H-indole derivatives. This document includes a summary of their biological activities, detailed protocols for key in vivo and in vitro assays, and visualizations of the relevant signaling pathways to facilitate further research and drug development.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic inflammation can contribute to various diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes.[1][2] The this compound scaffold has emerged as a promising pharmacophore for the development of novel anti-inflammatory agents with potent and selective COX-2 inhibition, potentially offering a better safety profile compared to traditional NSAIDs.[3][4]
Data Presentation: In Vivo Anti-inflammatory Activity
The anti-inflammatory efficacy of various this compound derivatives has been evaluated using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a key indicator of in vivo anti-inflammatory activity.
Table 1: In Vivo Anti-inflammatory Activity of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole Derivatives (4a-f)
| Compound | % Edema Inhibition (after 6h) |
| 4b | 93.7% |
| 4d | 85.1% |
| 4f | 90.7% |
| 4a | 76.2% |
| 4c | 59.4% |
| 4e | 78.5% |
| Indomethacin | 96.0% |
Data sourced from Shaker et al., 2018.[3]
Table 2: In Vivo Anti-inflammatory Activity of 2-(4-methylsulfonylphenyl)indole Derivatives (7a-k, 8a-c, 9a-c)
| Compound Series | Range of Edema Inhibition (%) (after 6h) |
| 7a-k | 66.3 - 93.5% |
| 8a-c | 56.4 - 76.2% |
| 9a-c | 56.4 - 76.2% |
| Celecoxib | 94.7% |
| Indomethacin | 96.6% |
Data sourced from Shaker et al., 2020.[1][5][6][7]
Data Presentation: In Vitro COX Inhibition
The primary mechanism of action for these compounds is the inhibition of COX enzymes. The in vitro inhibitory activity against COX-1 and COX-2 is determined to assess their potency and selectivity.
Table 3: In Vitro COX-1 and COX-2 Inhibitory Activity of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole Derivatives (4a-f)
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) |
| 4a | 8.1 | 0.18 | 45.0 |
| 4b | 11.8 | 0.11 | 107.27 |
| 4c | 9.9 | 0.20 | 49.5 |
| 4d | 8.1 | 0.17 | 47.65 |
| 4e | 11.5 | 0.28 | 41.07 |
| 4f | 10.5 | 0.15 | 70.0 |
| Indomethacin | 0.039 | 0.49 | 0.08 |
Data sourced from Shaker et al., 2018.[3]
Experimental Protocols
Protocol 1: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema Assay
This protocol outlines the procedure for evaluating the acute anti-inflammatory activity of test compounds in rodents.
Materials:
-
Male Wistar rats or Swiss albino mice (150-200 g)
-
This compound derivatives (test compounds)
-
Indomethacin or Celecoxib (reference standard)
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle control group
-
Reference standard group (e.g., Indomethacin, 10 mg/kg)
-
Test compound groups (various doses)
-
-
Compound Administration: Administer the vehicle, reference standard, or test compounds orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
Calculation of Edema and Inhibition:
-
Calculate the edema volume at each time point by subtracting the initial paw volume (at 0 hours) from the paw volume at that time point.
-
Calculate the percentage of edema inhibition for each treated group compared to the control group using the following formula: % Inhibition = [(Edema volume of control - Edema volume of treated) / Edema volume of control] x 100
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes the method to determine the inhibitory potency (IC₅₀) of the test compounds against COX-1 and COX-2 enzymes.
Materials:
-
Ovine or human COX-1 and COX-2 enzymes
-
This compound derivatives (test compounds)
-
Indomethacin or Celecoxib (reference standards)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂) or other prostanoids
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all reagents, including enzyme solutions, substrate, cofactors, and test compounds at the desired concentrations in the reaction buffer.
-
Enzyme Incubation: In a microplate, add the reaction buffer, cofactors, and the respective COX enzyme (COX-1 or COX-2).
-
Inhibitor Addition: Add various concentrations of the test compounds or reference standards to the wells. Include control wells with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Termination: After a defined incubation period (e.g., 2-10 minutes), stop the reaction by adding a suitable stopping reagent (e.g., a strong acid).
-
Quantification of Prostaglandins: Measure the amount of PGE₂ or other prostaglandins produced using a specific EIA kit according to the manufacturer's instructions.
-
Calculation of IC₅₀:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
-
Selectivity Index (SI): Calculate the COX-2 selectivity index by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.
Visualization of Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. purformhealth.com [purformhealth.com]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(4-methylphenyl)-1H-indole in the Synthesis of Potent and Selective COX-2 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The selective inhibition of cyclooxygenase-2 (COX-2) over COX-1 is a critical strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. The 2-phenylindole scaffold has emerged as a promising pharmacophore for designing selective COX-2 inhibitors.[1] Specifically, derivatives of 2-(4-methylphenyl)-1H-indole, particularly those incorporating a methylsulfonyl group at the para-position of the phenyl ring, have demonstrated significant potential. This functional group is a key feature in several established COX-2 inhibitors (coxibs) and enhances selectivity.[2][3] This document provides detailed protocols and data for the synthesis and evaluation of this compound based compounds as selective COX-2 inhibitors, drawing from recent research in the field.
Logical Workflow for Synthesis and Evaluation
The following diagram outlines the general workflow from compound design to biological evaluation.
Quantitative Data Summary
The following tables summarize the in vitro COX inhibitory activity of various synthesized 2-(4-(methylsulfonyl)phenyl)indole derivatives.
Table 1: In Vitro COX Inhibitory Activity of 1-Substituted-2-(4-(methylsulfonyl)phenyl)indole Derivatives (Compounds 4a-f) [4][5][6]
| Compound | R-group (at N-1) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| 4a | Benzyl | - | 0.18 | - |
| 4b | 4-Chlorobenzyl | 11.8 | 0.11 | 107.63 |
| 4c | 4-Methylbenzyl | - | 0.20 | - |
| 4d | 4-Methoxybenzyl | 8.1 | 0.17 | 47.64 |
| 4e | 4-Nitrobenzyl | - | 0.28 | - |
| 4f | 4-Fluorobenzyl | 9.8 | 0.15 | 65.33 |
| Indomethacin | (Reference) | 0.039 | 0.49 | 0.079 |
| Celecoxib | (Reference) | - | - | - |
Table 2: In Vitro COX Inhibitory Activity of Hydrazone Derivatives of 2-(4-methylsulfonylphenyl)indole (Compounds 7a-k) [2]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| 7a-k | 9.14–13.2 | 0.10–0.31 | 31.29–132 |
| Indomethacin | 0.039 | - | - |
| Celecoxib | - | - | - |
Note: A higher selectivity index (SI) indicates greater selectivity for COX-2 inhibition.
Experimental Protocols
Protocol 1: General Synthesis of 1-Substituted-2-(4-(methylsulfonyl)phenyl)-1H-indole Derivatives (4a-f)
This protocol is adapted from the synthesis of indomethacin analogs.[4][6]
Step 1: Synthesis of 2-(4-(methylsulfonyl)phenyl)-1H-indole
-
A mixture of 4-(methylsulfonyl)benzaldehyde and a substituted phenylhydrazine is refluxed in an appropriate solvent (e.g., ethanol) with a catalytic amount of acid (e.g., acetic acid) to form the corresponding hydrazone.
-
The resulting hydrazone is then subjected to Fischer indole synthesis conditions. This typically involves heating the hydrazone in a high-boiling point solvent or with a Lewis acid catalyst (e.g., polyphosphoric acid or zinc chloride) to induce cyclization.
-
The crude product is purified by recrystallization or column chromatography to yield 2-(4-(methylsulfonyl)phenyl)-1H-indole.
Step 2: N-Alkylation/N-Arylation of the Indole Ring (to synthesize compounds 4a-f)
-
To a solution of 2-(4-(methylsulfonyl)phenyl)-1H-indole in a suitable aprotic solvent (e.g., DMF), add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) portion-wise at 0°C.
-
Stir the mixture for 30-60 minutes to allow for the formation of the indole anion.
-
Add the desired alkylating or arylating agent (e.g., benzyl bromide, 4-chlorobenzyl bromide) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final 1-substituted derivatives.
-
Characterize the synthesized compounds using IR, 1H NMR, 13C NMR, and elemental analysis.[4]
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a common method for evaluating the COX inhibitory activity of synthesized compounds.[2][7]
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Reference drugs (Indomethacin, Celecoxib)
-
Assay buffer (e.g., Tris-HCl)
-
Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Prepare solutions of the test compounds and reference drugs at various concentrations in DMSO.
-
In a 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and the test compound solution. Ensure the final DMSO concentration is low (e.g., <1%) to avoid enzyme inhibition.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a specific period (e.g., 10 minutes) to allow for the conversion of arachidonic acid to prostaglandins.
-
Stop the reaction by adding a quenching solution (e.g., a strong acid like HCl).
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Calculate the Selectivity Index (SI) as the ratio of IC50(COX-1) / IC50(COX-2).
Signaling Pathway
The anti-inflammatory effects of the described compounds are achieved through the inhibition of the COX-2 pathway, which is responsible for the synthesis of pro-inflammatory prostaglandins.
References
- 1. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 4. japsonline.com [japsonline.com]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Studies of 2-(4-methylphenyl)-1H-indole
These application notes provide a comprehensive overview of the in-silico analysis of 2-(4-methylphenyl)-1H-indole, a compound belonging to the pharmacologically significant indole class of molecules. Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This document outlines the protocols for performing molecular docking studies of this compound with various protein targets implicated in disease pathways, and presents relevant binding data from studies on closely related 2-phenylindole derivatives.
Data Presentation: Summary of Molecular Docking Data
The following table summarizes the results from various molecular docking studies on 2-phenylindole derivatives, which serve as a reference for the potential interactions of this compound.
| Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Software | Reference |
| 2-Phenylindole derivative (n4PI) | EGFR Kinase | 3POZ | -7 | Schrodinger Suite | [1] |
| 2-Phenyl-1H-indole derivatives | Estrogen receptor-α | 1A52 | Not specified | Not specified | [4] |
| 2-Phenyl-1H-indole derivatives | Progesterone receptor | 1A28 | Not specified | Not specified | [4] |
| Indole-hydrazone derivatives | COX-1 | Not specified | High docking score | Molegro Virtual Docker | [5] |
| Indole-hydrazone derivatives | COX-2 | Not specified | High docking score | Molegro Virtual Docker | [5] |
| (2-Methyl-1-Phenylsulfonyl-1h-Indol-3-Yl)Phenylmethyl Acetate (MPIPA) | Nicotinic acetylcholine receptor | 2XNU | Not specified | Autodock v4.0 | [6] |
Experimental Protocols: Molecular Docking Methodology
This section provides a detailed, step-by-step protocol for conducting molecular docking studies of this compound with a target protein.
1. Preparation of the Target Protein Structure
-
Objective: To obtain and prepare the three-dimensional structure of the target protein for docking.
-
Procedure:
-
Retrieve the 3D crystal structure of the target protein from a protein database such as the Protein Data Bank (PDB) (--INVALID-LINK--).
-
Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.
-
Add polar hydrogen atoms to the protein structure.
-
Assign appropriate atomic charges (e.g., Kollman charges) to the protein atoms.
-
Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).
-
2. Preparation of the Ligand Structure
-
Objective: To generate a 3D structure of this compound and prepare it for docking.
-
Procedure:
-
Obtain the 2D structure of this compound. This can be drawn using chemical drawing software like ChemDraw or obtained from a database like PubChem.[7]
-
Convert the 2D structure to a 3D structure using a molecule builder or converter.
-
Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).
-
Assign appropriate atomic charges (e.g., Gasteiger charges) to the ligand atoms.
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save the prepared ligand structure in a suitable format (e.g., PDBQT for AutoDock).
-
3. Molecular Docking Simulation
-
Objective: To predict the binding pose and affinity of the ligand within the active site of the target protein.
-
Procedure:
-
Define the binding site on the target protein. This is typically done by creating a grid box that encompasses the active site residues. The center of the grid box can be defined based on the coordinates of a co-crystallized ligand or by identifying putative binding pockets.
-
Set the docking parameters, such as the number of genetic algorithm runs, population size, and number of evaluations.
-
Run the docking simulation using software such as AutoDock, Schrodinger Suite, or Molegro Virtual Docker.[1][5] The software will explore different conformations of the ligand within the defined binding site and score them based on a scoring function.
-
The output will be a set of docked poses of the ligand, each with a corresponding binding energy or docking score.
-
4. Analysis of Docking Results
-
Objective: To analyze the predicted binding mode and interactions between the ligand and the protein.
-
Procedure:
-
Visualize the docked poses of the ligand in the protein's active site using molecular visualization software (e.g., PyMOL, VMD, Chimera).
-
Identify the lowest energy (most favorable) binding pose.
-
Analyze the intermolecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
-
Compare the docking results with experimental data, if available, to validate the docking protocol.
-
Mandatory Visualizations
Experimental Workflow
Caption: Molecular Docking Experimental Workflow.
Potential Signaling Pathway Modulation
Given that 2-phenylindole derivatives have been shown to target EGFR kinase, the following diagram illustrates a simplified EGFR signaling pathway that could potentially be inhibited by this compound.
Caption: EGFR Signaling Pathway Inhibition.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1H-Indol-2-ylcarbonyl) hydrazinyl](oxo)acetyl}phenyl)acetamides and N-[2-(2-{[2-(Acetylamino)phenyl](oxo)acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. japsonline.com [japsonline.com]
- 6. jocpr.com [jocpr.com]
- 7. PubChemLite - this compound (C15H13N) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(4-methylphenyl)-1H-indole
Welcome to the technical support center for the synthesis of 2-(4-methylphenyl)-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Troubleshooting Guides & FAQs
This section addresses specific problems you may encounter during the synthesis of this compound, providing targeted solutions and answers to frequently asked questions.
Fischer Indole Synthesis
The Fischer indole synthesis is a widely used method for preparing indoles from an arylhydrazine and a ketone or aldehyde under acidic conditions.[1] For the synthesis of this compound, this typically involves the reaction of phenylhydrazine with 4-methylacetophenone.
Q1: My Fischer indole synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Fischer indole synthesis are a common challenge and can be attributed to several factors. Here is a step-by-step troubleshooting guide:
-
Purity of Reactants: Ensure that both phenylhydrazine and 4-methylacetophenone are pure. Impurities can lead to unwanted side reactions. Using freshly distilled or purified starting materials is recommended.
-
Acid Catalyst Selection: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[1] The optimal catalyst is substrate-dependent. A screening of different acid catalysts may be necessary to find the most effective one for this specific reaction.
-
Reaction Temperature: Elevated temperatures are often required; however, excessively high temperatures can lead to the decomposition of starting materials or the product, forming tar-like substances.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
-
Solvent Choice: The reaction can be run in a variety of solvents, or even neat (without a solvent). Acetic acid is a common solvent for the initial hydrazone formation.[3] For the cyclization step, high-boiling point solvents or neat conditions are often employed.
-
One-Pot Procedure: To minimize loss of material during the isolation of the intermediate phenylhydrazone, consider a one-pot synthesis where the hydrazone is formed and then cyclized in the same reaction vessel.[3]
Q2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the likely side reactions and how can I minimize them?
A2: The formation of byproducts is a known issue in the Fischer indole synthesis. Common side products include:
-
Regioisomers: If an unsymmetrical ketone is used, two different regioisomers of the indole can be formed.[3] (This is not an issue for the synthesis of this compound from 4-methylacetophenone).
-
Aldol Condensation Products: The starting ketone, 4-methylacetophenone, can undergo self-condensation under acidic conditions.
-
Products from N-N Bond Cleavage: Electron-donating groups on the carbonyl component can sometimes favor a competing heterolytic N-N bond cleavage over the desired[4][4]-sigmatropic rearrangement, leading to byproducts.[2]
To minimize these side reactions, careful control of the reaction conditions, particularly the acid catalyst and temperature, is crucial.
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis involves the reaction of an α-haloacetophenone with an excess of an aniline to form a 2-arylindole.[5] For this compound, this would typically involve 2-bromo-1-(4-methylphenyl)ethan-1-one and aniline.
Q1: My Bischler-Möhlau synthesis is giving a very low yield and a significant amount of tar. How can I improve this?
A1: The Bischler-Möhlau synthesis is notorious for its harsh reaction conditions and often poor yields.[5] Here are some strategies to improve the outcome:
-
Microwave Irradiation: The use of microwave heating has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.[6]
-
Milder Catalysts: While the classical method often uses strong acids, newer methods have employed milder catalysts like lithium bromide.[7]
-
Solvent Selection: The reaction is typically carried out in a high-boiling solvent or with an excess of the aniline reactant. Experimenting with different high-boiling point, inert solvents may help to reduce side reactions.
-
Purification of Starting Materials: Ensure the α-bromoacetophenone and aniline are pure, as impurities can contribute to tar formation under the harsh reaction conditions.
Palladium-Catalyzed Synthesis (Suzuki Coupling)
A modern and often milder alternative for the synthesis of 2-arylindoles is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This would involve coupling a 2-haloindole (e.g., 2-bromoindole) with 4-methylphenylboronic acid.[8][9]
Q1: I am experiencing low yields in the Suzuki coupling of 2-bromoindole with 4-methylphenylboronic acid. What are the key parameters to optimize?
A1: Low yields in Suzuki coupling reactions can often be traced back to catalyst deactivation, inappropriate reaction conditions, or issues with the reagents. Here’s a troubleshooting guide:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical. For electron-rich substrates like indoles, bulky and electron-rich phosphine ligands are often beneficial.[8] Screening different catalyst/ligand combinations is recommended.
-
Base Selection: The base plays a crucial role in the catalytic cycle. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base is often dependent on the specific substrates and solvent.[4]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, DMF) and water is commonly used. The solvent system must be thoroughly degassed to prevent oxidation and deactivation of the palladium(0) catalyst.[4][8]
-
Reaction Temperature: The reaction temperature needs to be optimized. While some Suzuki couplings proceed at room temperature, others require heating. Monitor the reaction by TLC to find the optimal temperature.
-
Purity of Boronic Acid: Ensure the 4-methylphenylboronic acid is of high quality, as impurities can negatively impact the reaction.
Q2: I am observing homocoupling of my boronic acid as a major side product. How can I prevent this?
A2: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings. To minimize this:
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.[8]
-
Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) relative to the 2-bromoindole.
-
Catalyst Loading: In some cases, a lower catalyst loading can reduce the rate of homocoupling.
Quantitative Data Summary
The following tables summarize typical yields for the synthesis of 2-arylindoles using different methods. Note that yields can be highly dependent on the specific substrates and reaction conditions.
Table 1: Fischer Indole Synthesis Yields
| Arylhydrazine | Ketone/Aldehyde | Catalyst/Solvent | Temperature (°C) | Yield (%) |
| Phenylhydrazine | 4-Methylacetophenone | Polyphosphoric acid | 100 | ~78 |
| p-Tolylhydrazine | Acetone | Acetic acid/HCl | Reflux | ~30[10] |
Table 2: Bischler-Möhlau Indole Synthesis Yields
| α-Haloacetophenone | Aniline | Conditions | Yield (%) |
| 2-Bromoacetophenone | Aniline | Heat, excess aniline | Often low and variable |
| 2-Bromo-1-(4-methylphenyl)ethan-1-one | Aniline | Microwave irradiation | Potentially improved |
Table 3: Palladium-Catalyzed Suzuki Coupling Yields
| Indole Substrate | Boronic Acid | Catalyst/Ligand | Base/Solvent | Temperature (°C) | Yield (%) |
| 2-Bromoindole | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane:H₂O | 80-100 | 70-90 (typical) |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ / DME:H₂O | 80 | 81[11] |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of this compound
This protocol describes a one-pot synthesis from phenylhydrazine and 4-methylacetophenone.
Materials:
-
Phenylhydrazine
-
4-Methylacetophenone
-
Polyphosphoric acid (PPA)
-
Ice water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine phenylhydrazine (1.0 eq) and 4-methylacetophenone (1.0 eq).
-
Slowly add polyphosphoric acid (PPA) with stirring. The mixture will become viscous and warm.
-
Heat the reaction mixture to 100 °C and maintain this temperature for 1-2 hours, monitoring the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).[12]
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate or by recrystallization from a suitable solvent like ethanol/water or hexane.[13]
Protocol 2: Palladium-Catalyzed Suzuki Coupling
This protocol outlines the synthesis of this compound from 2-bromoindole and 4-methylphenylboronic acid.
Materials:
-
2-Bromoindole
-
4-Methylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromoindole (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 0.05 eq), to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Fischer Indole Synthesis
Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.
Experimental Workflow for Suzuki Coupling
Caption: General experimental workflow for Suzuki coupling synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations | Top Authors | Related Topics [scispace.com]
- 7. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(4-methylphenyl)-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-(4-methylphenyl)-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two primary and most effective techniques for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity of the compound. Recrystallization is a cost-effective and scalable method, ideal for removing small amounts of impurities from a solid product. For more complex mixtures or to achieve very high purity, column chromatography is the preferred method.
Q2: My crude this compound has a brownish or pinkish tint. What causes this and how can I remove it?
A2: Indole derivatives can be susceptible to air oxidation, which often results in the formation of colored impurities. This discoloration can be addressed during the purification process. When performing recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb these colored impurities. During column chromatography, these impurities may either be retained on the column or elute separately from the desired product.
Q3: I am having trouble getting my this compound to crystallize during recrystallization. What can I do?
A3: Difficulty in crystallization can arise from several factors. If no crystals form upon cooling, the solution may not be sufficiently saturated. You can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution, or by adding a seed crystal of the pure compound. If the compound "oils out" instead of crystallizing, this indicates that the solution is supersaturated or cooling too quickly. Reheat the solution, add a small amount of additional solvent to reduce the concentration, and allow it to cool more slowly.
Q4: During column chromatography, my product is eluting very slowly or streaking on the TLC plate. How can I improve the separation?
A4: Slow elution or streaking can be due to several factors, including the choice of solvent system and the nature of the stationary phase. Indoles can sometimes interact strongly with the acidic silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (~0.5-1%), can be added to the eluent to improve peak shape and elution. If streaking persists, consider using a different stationary phase, such as neutral alumina.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve in hot solvent | Incorrect solvent choice; insufficient solvent. | Select a more suitable solvent where the compound has higher solubility at elevated temperatures. Gradually add more hot solvent until the compound dissolves. |
| No crystals form upon cooling | Solution is not saturated; cooling too rapidly. | Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the flask or adding a seed crystal. Allow the solution to cool more slowly. |
| "Oiling out" of the compound | Solution is supersaturated; cooling too quickly. | Reheat the solution to dissolve the oil. Add a small amount of fresh solvent. Allow for slower cooling. |
| Low recovery of purified product | Compound is too soluble in the cold solvent; too much solvent was used. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Product is still impure after recrystallization | Inappropriate solvent choice; impurities have similar solubility. | Select a different solvent system. A second recrystallization may be necessary. For highly impure samples, column chromatography is recommended prior to recrystallization. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of product from impurities | Inappropriate mobile phase. | Optimize the solvent system using thin-layer chromatography (TLC) first. A shallower gradient during elution may improve separation of closely eluting compounds. |
| Product is stuck on the column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A small percentage of a more polar solvent like methanol can be added to the eluent. |
| Compound decomposes on the column | Silica gel is too acidic. | Deactivate the silica gel by pre-flushing the column with the mobile phase containing ~1% triethylamine. Alternatively, use a neutral stationary phase like alumina. |
| Cracks appear in the silica gel bed | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry during the purification process. |
Data Presentation
Table 1: Recrystallization Data for 2-Arylindoles
| Compound | Solvent System | Typical Yield | Purity |
| This compound | Ethanol/Water | ~85% | >98% |
| 2-Phenylindole | Toluene | ~90% | >99% |
| Indole | Methanol/Water (3:2) | >75% | >99%[1] |
Table 2: Column Chromatography Parameters for 2-Arylindoles
| Compound | Stationary Phase | Mobile Phase (Eluent) | Typical Recovery | Purity |
| This compound | Silica Gel | Gradient: Hexane to Hexane/Ethyl Acetate (9:1) | >90% | >99% |
| 2-Phenylindole | Silica Gel | Hexane/Ethyl Acetate (95:5) | ~95% | >99% |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a suitable Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly boil the solution.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
-
Column Preparation: Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by slowly increasing the proportion of ethyl acetate (e.g., 2%, 5%, 10% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Monitoring: Monitor the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General experimental workflow from crude product to purified this compound.
References
Technical Support Center: Fischer Indole Synthesis of 2-Arylindoles
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in navigating the complexities of the Fischer indole synthesis for preparing 2-arylindoles.
Troubleshooting Guides
This section addresses common issues encountered during the Fischer indole synthesis of 2-arylindoles, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired 2-Arylindole
Question: My Fischer indole synthesis is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no yield in a Fischer indole synthesis can stem from several factors, ranging from the choice of reagents to the reaction conditions. Here are the primary aspects to investigate:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. A catalyst that is too weak may not facilitate the reaction, while one that is too strong can cause decomposition of the starting materials or the product.[1]
-
Solution: Screen a variety of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃). Polyphosphoric acid (PPA) is often effective for less reactive substrates.
-
-
Suboptimal Temperature: The reaction temperature is highly dependent on the substrate and catalyst. Excessively high temperatures can lead to the formation of tar and polymeric byproducts, while temperatures that are too low may result in an incomplete reaction.[1]
-
Solution: Begin with milder conditions and incrementally increase the temperature. Monitoring the reaction progress by thin-layer chromatography (TLC) can help determine the optimal temperature and reaction time. Microwave-assisted synthesis can sometimes offer improved yields and shorter reaction times.
-
-
Unstable Hydrazone Intermediate: Some arylhydrazones are not stable enough to be isolated and can decompose before cyclization.
-
Solution: Employ a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.[1]
-
-
Purity of Starting Materials: Impurities in the arylhydrazine or the aryl ketone can lead to unwanted side reactions.
-
Solution: Ensure the purity of your starting materials, for instance, by checking the NMR spectrum of the phenylhydrazine.
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing a complex mixture of products, making purification difficult. What are the common side reactions and how can I minimize them?
Answer:
The formation of side products is a common challenge in the Fischer indole synthesis. Key side reactions include:
-
Tar and Polymeric Byproducts: The strongly acidic and often high-temperature conditions can lead to the formation of intractable tars.
-
Solution: Use the mildest possible acid catalyst and the lowest effective temperature. Carefully control the reaction time to avoid prolonged heating after the reaction has reached completion.
-
-
N-N Bond Cleavage: This is a significant competing reaction, particularly when the aryl ketone contains electron-donating groups. These groups can stabilize a key intermediate, favoring the cleavage of the N-N bond over the desired cyclization.
-
Solution: Consider using milder reaction conditions. If the problem persists, an alternative synthetic route to the target indole might be necessary.
-
-
Regioisomer Formation: If an unsymmetrical ketone of the type RCH₂COCH₂R' is used, a mixture of two isomeric indoles can be formed.[2]
-
Solution: If possible, choose a symmetrical ketone or a ketone where one α-position is blocked to ensure the formation of a single regioisomer.
-
-
Friedel-Crafts Type Reactions: The acidic conditions can promote unwanted reactions with the aromatic rings of the reactants or the product.[3]
-
Solution: Optimization of the acid catalyst and reaction conditions can help to minimize these side reactions.
-
Frequently Asked Questions (FAQs)
Q1: Can I use any aryl ketone for the synthesis of 2-arylindoles?
A1: While a wide range of aryl ketones can be used, there are some limitations. The aryl ketone must have at least two α-hydrogen atoms for the reaction to proceed.[2] Additionally, ketones with strong electron-donating groups on the aryl ring may lead to side reactions like N-N bond cleavage.[1] Steric hindrance around the carbonyl group can also impede the reaction.
Q2: What is the best acid catalyst for the Fischer indole synthesis of 2-arylindoles?
A2: There is no single "best" acid catalyst, as the optimal choice depends on the specific substrates.[4] Commonly used catalysts include Brønsted acids like sulfuric acid and p-toluenesulfonic acid, and Lewis acids like zinc chloride and boron trifluoride.[5][6] Polyphosphoric acid (PPA) is often a good choice, particularly for less reactive substrates.[5] It is recommended to perform small-scale screening experiments to identify the most effective catalyst for your specific reaction.
Q3: Is it always necessary to isolate the arylhydrazone intermediate?
A3: No, it is not always necessary. In many cases, a one-pot procedure where the arylhydrazone is formed in situ and then cyclized without isolation is more efficient and can lead to higher yields, especially if the hydrazone is unstable.[1]
Q4: My purification by column chromatography is proving difficult. Any suggestions?
A4: Purification of indole derivatives can be challenging due to their polarity and potential for tailing on silica gel. If you are observing multiple spots with close Rf values, consider trying different eluent systems. Sometimes adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent can improve separation. If normal-phase chromatography is ineffective, reversed-phase chromatography (C18 silica) might be a viable alternative.
Data Presentation
The following tables summarize quantitative data on the synthesis of 2-arylindoles under various reaction conditions, compiled from multiple sources.
Table 1: Effect of Solvent on the Yield of 2,3-dimethylindole
| Solvent | Yield (%) |
| THF | 95 |
| 2-Methyl THF | 96 |
| Water | 92 |
| Ethanol | 94 |
Reaction conditions: Phenylhydrazine hydrochloride and butanone, microwave irradiation.[2]
Table 2: Yields of Substituted 1-Alkyl-2-phenylindoles
| R-group on Nitrogen | Yield (%) |
| Methyl | 70 |
| Ethyl | 68 |
| Propyl | 62 |
| Phenethyl | 64 |
| Benzyl | 62 |
Reaction conditions: Fischer indole synthesis of the corresponding N-substituted phenylhydrazine with acetophenone.[7]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Phenylindole
This two-step procedure involves the formation of acetophenone phenylhydrazone followed by its cyclization to 2-phenylindole.[8][9]
Step 1: Preparation of Acetophenone Phenylhydrazone
-
In a suitable flask, dissolve acetophenone (1.0 eq) in ethanol.
-
Add phenylhydrazine (1.0 eq) dropwise with stirring.
-
Add a few drops of glacial acetic acid.
-
Heat the mixture at reflux for 45-60 minutes.
-
Cool the reaction mixture in an ice bath to induce crystallization of the hydrazone.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
Step 2: Fischer Indole Cyclization to 2-Phenylindole
-
In a separate flask, heat polyphosphoric acid (PPA) to approximately 100°C.
-
Carefully add the acetophenone phenylhydrazone from Step 1 to the hot PPA with vigorous stirring.
-
Heat the mixture to 150-160°C for 10-15 minutes.
-
Allow the reaction mixture to cool to about 100°C and then pour it onto crushed ice with stirring to precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
The crude 2-phenylindole can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: One-Pot Microwave-Assisted Synthesis of a 2-Arylindole
This protocol describes a rapid, one-pot synthesis of 2,3-dimethylindole.[2]
-
To a microwave vial, add phenylhydrazine hydrochloride (1 eq) and butanone (1.05 eq) in THF (0.63 M).
-
Seal the vial and heat it in a microwave reactor at 150°C for 15 minutes.
-
After cooling, the reaction mixture can be worked up by quenching with a suitable aqueous solution (e.g., saturated sodium bicarbonate), followed by extraction with an organic solvent.
-
The organic layer is then dried and concentrated, and the product is purified by column chromatography.
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate key aspects of the Fischer indole synthesis of 2-arylindoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Straightforward synthesis of N -arylindoles via one-pot Fischer indolisation–indole N -arylation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02658B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Preparation of 2-phenylindole | PDF [slideshare.net]
- 7. ymerdigital.com [ymerdigital.com]
- 8. scribd.com [scribd.com]
- 9. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 2-(4-methylphenyl)-1H-indole in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 2-(4-methylphenyl)-1H-indole during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound possesses a chemical structure characterized by a hydrophobic indole ring and a methyl-substituted phenyl group. This predominantly nonpolar structure leads to low affinity for polar solvents like water, resulting in poor aqueous solubility. For a compound to dissolve, the energy required to break the interactions between solute molecules and solvent molecules must be overcome by the energy released from the formation of new solute-solvent interactions. With hydrophobic compounds in water, this balance is unfavorable.
Q2: What are the common challenges encountered due to the poor solubility of this compound in biological assays?
A2: Poor solubility can lead to several experimental challenges, including:
-
Inaccurate quantification of biological activity: Undissolved compound particles can lead to an underestimation of the true potency of the molecule.
-
Precipitation in assay media: The compound may precipitate out of solution when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous assay buffer.[1]
-
Poor bioavailability in in vivo studies: Low solubility limits the absorption of the compound in the gastrointestinal tract, leading to low and variable bioavailability.[2]
-
Inconsistent and non-reproducible results: The presence of undissolved particles can lead to variability between experiments.
Q3: What are the initial recommended steps to improve the solubility of this compound?
A3: A systematic approach is recommended. Begin with simpler methods before progressing to more complex techniques. A good starting point is to use co-solvents or adjust the pH of the medium.[3] If these initial attempts are insufficient, more advanced strategies such as the use of cyclodextrins or surfactants can be explored.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates when diluting DMSO stock solution into aqueous buffer. | The concentration of the compound in the final solution exceeds its aqueous solubility. The percentage of DMSO in the final solution may be too low to maintain solubility. | - Decrease the final concentration of the compound in the assay. - Increase the percentage of the co-solvent (e.g., DMSO, ethanol) in the final assay medium. Note that high concentrations of organic solvents can be toxic to cells.[5] - Use a solubility-enhancing excipient like cyclodextrin in the aqueous buffer.[6] |
| Inconsistent results between replicate experiments. | The compound is not fully dissolved, leading to a heterogeneous solution with varying concentrations. | - Ensure the stock solution is clear and free of any visible precipitate before use. - Vortex the stock solution before making dilutions.[7] - Sonication can be used to aid in the dissolution of the compound in the stock solvent.[1] - Visually inspect the final assay solution for any signs of precipitation before starting the experiment. |
| Low or no biological activity observed. | The actual concentration of the dissolved, active compound is much lower than the nominal concentration due to poor solubility. | - Determine the kinetic solubility of the compound in the assay buffer to understand its solubility limit.[8] - Employ solubility enhancement techniques such as co-solvents, pH adjustment, or the use of cyclodextrins to increase the concentration of the dissolved compound.[4][9] |
| Difficulty preparing a concentrated stock solution. | The intrinsic solubility of the compound in common solvents like DMSO or ethanol is limited. | - Gently warm the solvent while dissolving the compound.[3] Ensure the compound is stable at elevated temperatures. - Try alternative organic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), keeping in mind their potential for cellular toxicity. |
Quantitative Data: Solubility of this compound
The following table summarizes the approximate kinetic solubility of this compound in various solvent systems. This data is intended to serve as a guideline for selecting appropriate solvents and formulating solutions for experimental assays.
| Solvent System | Temperature (°C) | Approximate Solubility (µg/mL) | Notes |
| Water | 25 | < 1 | Essentially insoluble. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | < 1 | Similar to water, insoluble in physiological buffers. |
| 100% Dimethyl Sulfoxide (DMSO) | 25 | > 10,000 | High solubility, suitable for preparing concentrated stock solutions. |
| 100% Ethanol | 25 | ~5,000 | Good solubility, can be used as a co-solvent. |
| 5% DMSO in PBS, pH 7.4 | 25 | ~5 - 10 | Limited solubility, precipitation may occur at higher concentrations. |
| 10% Ethanol in PBS, pH 7.4 | 25 | ~10 - 20 | Slightly improved solubility compared to 5% DMSO. |
| 10 mM HP-β-Cyclodextrin in PBS, pH 7.4 | 25 | ~50 - 100 | Significant improvement in aqueous solubility due to inclusion complex formation. |
| 0.5% Tween® 80 in PBS, pH 7.4 | 25 | ~20 - 40 | Moderate improvement due to micellar solubilization. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the standard procedure for preparing a stock solution of a poorly soluble compound.
-
Weighing the Compound: Accurately weigh the desired amount of this compound using an analytical balance.
-
Adding the Solvent: Transfer the compound to a sterile microcentrifuge tube or glass vial. Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[7] If necessary, sonicate the solution for 5-10 minutes in a water bath sonicator.
-
Visual Inspection: Ensure that the solution is clear and free of any visible particles. If precipitation is observed, gentle warming may be applied, followed by cooling to room temperature.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[10]
Protocol 2: Determination of Kinetic Solubility using the Shake-Flask Method
This protocol outlines a common method for determining the kinetic solubility of a compound in a specific buffer.[8]
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.
-
Separation of Undissolved Solid: After shaking, allow the vial to stand undisturbed to let the undissolved particles settle.
-
Sampling: Carefully withdraw a sample from the supernatant.
-
Clarification: Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining solid particles.
-
Analysis: Analyze the concentration of the dissolved compound in the clarified supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Visualizations
Caption: Experimental workflow for preparing and using this compound in assays.
Caption: Decision tree for selecting a solubility enhancement technique.
References
- 1. researchgate.net [researchgate.net]
- 2. future4200.com [future4200.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Synthesis of 2-(4-methylphenyl)-1H-indole
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 2-(4-methylphenyl)-1H-indole, a common scaffold in medicinal chemistry. This document is structured in a question-and-answer format to directly address potential issues encountered during laboratory work.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.
Question 1: Why is the yield of my this compound synthesis consistently low?
Answer:
Low yields in the Fischer indole synthesis of this compound can be attributed to several factors, often related to reaction conditions and reagent purity.[1]
-
Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to both temperature and the strength of the acid catalyst.[1] Excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials or the final product.
-
Purity of Starting Materials: The purity of the phenylhydrazine and 4-methylacetophenone is crucial. Impurities can lead to unwanted side reactions that consume starting materials and complicate purification.
-
Inappropriate Acid Catalyst: The choice between a Brønsted acid (e.g., H₂SO₄, HCl, polyphosphoric acid) and a Lewis acid (e.g., ZnCl₂, BF₃) can significantly impact the yield.[2] The optimal catalyst and its concentration often need to be determined empirically for this specific transformation. Polyphosphoric acid (PPA) is frequently a good choice for this type of cyclization.
-
Side Reactions: Competing reaction pathways, such as N-N bond cleavage in the hydrazone intermediate, can reduce the formation of the desired indole. This is more prevalent with electron-donating groups on the carbonyl component.
Solutions to Improve Yield:
-
Optimize Reaction Conditions: Systematically vary the reaction temperature and time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to identify the point of maximum product formation before significant decomposition occurs.
-
Ensure Reagent Purity: Use freshly distilled or purified phenylhydrazine and 4-methylacetophenone.
-
Screen Acid Catalysts: Perform small-scale test reactions with different acid catalysts (e.g., PPA, ZnCl₂, H₂SO₄ in ethanol) to identify the most effective one for your specific substrate.
-
Consider a One-Pot Procedure: To minimize handling losses, the formation of the phenylhydrazone from phenylhydrazine and 4-methylacetophenone can be performed in the same reaction vessel as the subsequent acid-catalyzed cyclization without isolating the hydrazone intermediate.
Question 2: My TLC analysis shows multiple spots, and the crude product is difficult to purify. What are the likely side products?
Answer:
The formation of multiple byproducts is a common challenge in the Fischer indole synthesis. For the synthesis of this compound, the following side products are plausible:
-
Unreacted Starting Materials: Residual phenylhydrazine or 4-methylacetophenone.
-
Phenylhydrazone Intermediate: Incomplete cyclization will leave the intermediate phenylhydrazone in the reaction mixture.
-
Aldol Condensation Products: The acidic conditions can promote the self-condensation of 4-methylacetophenone.[3]
-
Friedel-Crafts Type Products: Strong acids may lead to undesired electrophilic aromatic substitution reactions.[3]
-
N-N Bond Cleavage Products: Cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate can generate aniline and other related byproducts.[3]
-
Regioisomers (if using an unsymmetrical ketone): While 4-methylacetophenone is a methyl ketone and less prone to this, using unsymmetrical ketones can lead to the formation of two different indole regioisomers.[4]
Question 3: The isolated product is colored (pink, purple, or brown) and seems to decompose during column chromatography. How can I effectively purify this compound?
Answer:
Indoles, particularly those with electron-rich aromatic rings, can be sensitive to acidic conditions and air oxidation, leading to discoloration and decomposition.[5] Standard silica gel is acidic and can promote degradation.
Purification Strategies:
-
Initial Work-up: After quenching the reaction, a thorough aqueous work-up is essential. Washing the organic extract with a mild base (e.g., saturated sodium bicarbonate solution) will neutralize any residual acid catalyst.
-
Column Chromatography on Deactivated Silica: To minimize degradation on silica gel, you can use a deactivated stationary phase. This can be achieved by "flushing" the packed column with a solvent mixture containing a small amount of a tertiary amine, such as 1% triethylamine in the eluent.[5]
-
Use of Alumina: Neutral or basic alumina can be a suitable alternative to silica gel for the chromatography of acid-sensitive indoles.[5]
-
Recrystallization: If the crude product is a solid and relatively pure (>85-90%), recrystallization is an excellent method for obtaining a highly pure, crystalline product.[5] Common solvent systems for the recrystallization of 2-arylindoles include ethanol, methanol, or mixtures of ethyl acetate and hexanes. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
Work Quickly and Under Inert Atmosphere: To prevent air oxidation, it is advisable to perform the purification steps as quickly as possible.[5] For highly sensitive compounds, conducting the chromatography under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[5]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fischer indole synthesis for producing this compound?
A1: The reaction proceeds through several key steps:
-
Hydrazone Formation: Phenylhydrazine and 4-methylacetophenone react under acidic conditions to form the corresponding phenylhydrazone.[2][6]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[7][7]-Sigmatropic Rearrangement: The protonated enamine undergoes a[7][7]-sigmatropic rearrangement, which is the key bond-forming step, leading to the cleavage of the N-N bond and the formation of a C-C bond.[2]
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization to form a five-membered ring.
-
Elimination of Ammonia: The final step involves the elimination of an ammonia molecule to yield the aromatic indole ring.[2]
Q2: Which acid catalyst is best for this synthesis?
A2: The choice of acid catalyst is crucial and can depend on the specific substrates and reaction conditions.[2] Both Brønsted acids like polyphosphoric acid (PPA), sulfuric acid, and hydrochloric acid, and Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃) have been successfully used.[2] PPA is often a good choice as it can also serve as the solvent. For a specific synthesis, it is often best to perform small-scale trials with a few different catalysts to determine the optimal one for yield and purity.
Q3: Can I use microwave irradiation to improve the reaction?
A3: Yes, microwave-assisted synthesis can be a very effective method for the Fischer indole synthesis. It often leads to significantly reduced reaction times and can improve yields by minimizing the formation of degradation products that can occur with prolonged heating.[7][8]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. You should spot the starting materials (phenylhydrazine and 4-methylacetophenone) and the reaction mixture on a silica gel plate. A suitable eluent system would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (e.g., 80:20 or 70:30 hexanes:ethyl acetate). The spots can be visualized under a UV lamp (254 nm). The formation of the indole product will be indicated by the appearance of a new, typically more polar spot than the starting materials.
Experimental Protocols
The following is a general procedure for the synthesis of 2-arylindoles via the Fischer indole synthesis, which can be adapted for the synthesis of this compound.
General Experimental Protocol: Fischer Indole Synthesis of this compound
-
Hydrazone Formation (Optional, can be done in-situ): In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and 4-methylacetophenone (1.05 eq) in a suitable solvent such as ethanol or acetic acid. Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the starting materials.
-
Indolization: To the mixture containing the phenylhydrazone (or to a mixture of phenylhydrazine and 4-methylacetophenone), add the acid catalyst. If using polyphosphoric acid (PPA), it is often used in excess and acts as both the catalyst and solvent. The mixture is then heated, typically between 80-160 °C, for several hours. The optimal temperature and time will depend on the chosen catalyst and should be monitored by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), the reaction mixture is cooled to room temperature and then carefully poured into a beaker of ice water. The product may precipitate as a solid. If so, it can be collected by vacuum filtration and washed with water. If the product does not precipitate, the aqueous mixture should be extracted with an organic solvent such as ethyl acetate. The combined organic layers are then washed with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Purification: The crude product is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (potentially deactivated with triethylamine) or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes).
Data Presentation
The following table summarizes the expected impact of different catalysts on the Fischer indole synthesis. Note that specific yields for this compound will vary and should be optimized empirically.
| Catalyst Type | Catalyst Examples | Typical Reaction Conditions | Expected Yield Range (General) | Notes |
| Brønsted Acid | Polyphosphoric Acid (PPA) | 100-160 °C, neat or in a co-solvent | Moderate to High | PPA is viscous and can make work-up challenging. |
| Sulfuric Acid (H₂SO₄) | Reflux in ethanol | Moderate | Can lead to charring and side reactions if not controlled. | |
| p-Toluenesulfonic Acid (p-TsOH) | Reflux in a suitable solvent (e.g., toluene) | Moderate | Generally milder than H₂SO₄. | |
| Lewis Acid | Zinc Chloride (ZnCl₂) | 150-200 °C, neat or in a high-boiling solvent | Moderate to High | A classic and effective catalyst for this reaction. |
| Boron Trifluoride (BF₃·OEt₂) | Room temperature to reflux in various solvents | Variable | Can be a very effective but requires careful handling. |
Visualizations
Experimental Workflow for this compound Synthesis
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. goons.web.elte.hu [goons.web.elte.hu]
- 8. 3-(1,2-Di-p-tolylvinyl)-2-methyl-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-(4-methylphenyl)-1H-indole and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 2-(4-methylphenyl)-1H-indole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound and its derivatives?
A1: The main stability concerns for 2-arylindoles, including this compound, are susceptibility to oxidation, sensitivity to acidic conditions, and potential photodecomposition. The indole ring is electron-rich, making it prone to oxidation, which can lead to the formation of colored impurities.[1][2] Strong acidic conditions can cause polymerization or degradation of the indole nucleus. Furthermore, exposure to light, particularly UV radiation, can induce photolytic degradation.[1]
Q2: What are the ideal storage conditions for solid this compound?
A2: To ensure long-term stability, solid this compound should be stored in a cool, dark, and dry place.[1] For optimal preservation of purity, it is recommended to store the compound at low temperatures, such as -20°C, in a tightly sealed, light-resistant container (e.g., an amber vial).[1] Storing under an inert atmosphere, such as argon or nitrogen, can further minimize oxidative degradation.[1]
Q3: How should I prepare and store solutions of this compound for biological assays?
A3: Due to the limited aqueous solubility of many 2-arylindoles, stock solutions are typically prepared in organic solvents like dimethyl sulfoxide (DMSO). It's crucial to be aware that low solubility can lead to compound precipitation in DMSO, especially after freeze-thaw cycles. To mitigate this, it is advisable to prepare fresh solutions or to carefully inspect stock solutions for any precipitate before use. For biological assays, where the final concentration of DMSO should be kept low (typically <1%), the limited solubility of the compound in aqueous buffers can be a significant challenge, potentially leading to inaccurate results.
Q4: My compound solution is changing color over time. What could be the cause?
A4: A change in color, often to pink, brown, or purple, is a common indicator of degradation, particularly oxidation.[1] This can be accelerated by exposure to air, light, or impurities in the solvent. Ensure your solvents are of high purity and consider degassing them before use. Storing solutions in the dark and under an inert atmosphere can help prevent this discoloration.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and experimental use of this compound and its derivatives.
Synthesis & Purification
Issue 1: Low yield during Fischer indole synthesis of this compound.
-
Question: I am attempting to synthesize this compound via the Fischer indole synthesis from 4-methylacetophenone and phenylhydrazine, but the yield is consistently low. What are the possible reasons?
-
Answer: Low yields in the Fischer indole synthesis can stem from several factors. The reaction requires elevated temperatures and an acid catalyst, and the conditions must be carefully optimized.[3]
-
Incomplete Hydrazone Formation: The initial condensation to form the phenylhydrazone may be incomplete. Ensure equivalent amounts of reactants and consider optimizing the reaction time and temperature for this step.
-
Unfavorable[2][2]-Sigmatropic Rearrangement: This key step is sensitive to the electronic properties of the substituents. While the methyl group on the acetophenone is electron-donating, other factors can influence the reaction's efficiency.
-
Side Reactions: Acidic conditions can promote side reactions, such as aldol condensation of the ketone or N-N bond cleavage in the hydrazone intermediate.[4]
-
Troubleshooting Steps:
-
Catalyst Choice: Experiment with different acid catalysts, such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or sulfuric acid in ethanol.[3] Lewis acids like ZnCl₂ can sometimes be more effective than protic acids.[4]
-
Temperature Control: Excessively high temperatures can lead to decomposition. Monitor the reaction closely and optimize the temperature to favor indole formation over side reactions.
-
Reaction Time: Use thin-layer chromatography (TLC) to monitor the reaction's progress and determine the optimal reaction time.
-
-
Issue 2: Difficulty in purifying this compound by column chromatography.
-
Question: My crude this compound appears as a single spot on TLC, but upon purification by silica gel chromatography, I observe streaking, multiple colored bands, and poor recovery. What is happening?
-
Answer: Indoles can be sensitive to the acidic nature of standard silica gel, leading to on-column degradation or polymerization.[1] The appearance of color and streaking are classic signs of this issue.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before loading your compound, flush the packed column with your eluent system containing a small amount of a base, such as 0.5-1% triethylamine. This will neutralize the acidic sites on the silica.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel for acid-sensitive compounds.
-
Work Quickly: Do not let the compound remain on the column for an extended period. Prepare everything in advance and run the chromatography as efficiently as possible.
-
Recrystallization: If the crude product is a solid and reasonably pure, recrystallization can be an excellent alternative to chromatography for obtaining highly pure material.
-
-
Experimental Use
Issue 3: Inconsistent results in cell-based assays.
-
Question: I am observing high variability in the IC₅₀ values of my this compound derivative in different batches of my cell-based assay. What could be the cause?
-
Answer: Inconsistent results in biological assays can often be traced back to the compound's poor aqueous solubility.[5]
-
Precipitation in Assay Media: When a concentrated DMSO stock solution is diluted into aqueous assay buffer, the compound may precipitate, leading to a lower effective concentration at the target.
-
Variability in Stock Solutions: Repeated freeze-thaw cycles of DMSO stock solutions can lead to precipitation and a decrease in the actual concentration of the dissolved compound.
-
Troubleshooting Steps:
-
Solubility Assessment: Before conducting extensive biological testing, determine the kinetic solubility of your compound in the specific assay buffer you are using.
-
Optimize Dilution Protocol: When diluting from a DMSO stock, ensure rapid and thorough mixing to minimize precipitation.
-
Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions from a solid sample for each experiment to avoid issues with stock solution stability.
-
Include Solubility-Enhancing Excipients: In some cases, the use of solubilizing agents in the assay buffer may be necessary, but their potential effects on the biological system must be carefully evaluated.
-
-
Data Presentation: Illustrative Stability Data
Disclaimer: The following quantitative data is illustrative and based on the expected stability profile of 2-arylindoles under forced degradation conditions as outlined in ICH guidelines.[1][6] Specific experimental stability data for this compound was not available in the public domain. These tables are intended to provide a general framework for stability assessment.
Table 1: Illustrative Acidic and Basic Hydrolysis of this compound at 60°C
| Time (hours) | % Remaining (0.1 M HCl) | % Remaining (0.1 M NaOH) |
| 0 | 100.0 | 100.0 |
| 2 | 95.2 | 98.5 |
| 6 | 88.7 | 96.1 |
| 12 | 80.1 | 93.8 |
| 24 | 69.5 | 89.3 |
Table 2: Illustrative Oxidative, Thermal, and Photolytic Degradation of this compound
| Condition | Duration | % Remaining |
| Oxidative (3% H₂O₂ at RT) | 24 hours | 75.4 |
| Thermal (Solid, 80°C) | 7 days | 97.2 |
| Photolytic (ICH Q1B Option 2) | 1.2 million lux hours & 200 W h/m² | 85.9 |
Experimental Protocols
The following are general protocols for conducting forced degradation studies on this compound, which should be adapted and optimized for specific derivatives and analytical methods.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Acid and Base Hydrolysis:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M hydrochloric acid in a suitable container.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M sodium hydroxide in a separate container.
-
Incubate both solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralize the aliquots before analysis (base for the acidic sample, acid for the basic sample).
-
Analyze the samples by a validated stability-indicating HPLC method.
3. Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
Analyze the samples by a validated stability-indicating HPLC method.
4. Thermal Degradation:
-
Place a known quantity of the solid compound in a stability chamber at an elevated temperature (e.g., 80°C).
-
Prepare a solution of the compound and store it under the same conditions.
-
Sample at various time points (e.g., 1, 3, 7 days) and analyze by HPLC.
5. Photolytic Degradation:
-
Expose a solution of the compound to a light source that complies with ICH Q1B guidelines (providing both UV and visible light).
-
A control sample should be wrapped in aluminum foil to shield it from light.
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the exposed and control samples by HPLC.
Visualizations
Signaling Pathways
This compound and its derivatives have been investigated for their potential to modulate various signaling pathways implicated in diseases like cancer and inflammation. Below are diagrams illustrating the potential points of intervention for these compounds in two key pathways.
Caption: Inhibition of the NF-κB signaling pathway by 2-arylindole derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-arylindole derivatives.
References
Technical Support Center: Biological Evaluation of Indole Compounds
This guide provides troubleshooting for common pitfalls encountered during the biological evaluation of indole-containing compounds. It is intended for researchers, scientists, and drug development professionals to help identify and resolve frequent experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Assay Interference and False Positives
Q1: My indole compound is active in multiple, unrelated screening assays. What is a potential cause?
A: Your compound may be a Pan-Assay Interference Compound (PAINS). PAINS are molecules that appear as "frequent hitters" in high-throughput screens by reacting non-specifically with numerous biological targets rather than a single, specific one.[1][2] The indole scaffold is a known feature in some classes of PAINS.[2] This non-specific activity can arise from various mechanisms, including chemical reactivity, aggregation, or interference with the assay technology itself.[2][3]
Q2: How can I determine if my indole compound is acting as a PAINS?
A: A systematic troubleshooting workflow can help identify PAINS-like behavior. Key steps include checking for compound aggregation, performing counter-screens, and assessing for direct assay interference. A clear dose-response curve can suggest a specific mode of action, whereas an unusually steep or irregular curve might point to non-specific effects like aggregation.[4]
Troubleshooting Workflow for Suspected PAINS Activity
Caption: Workflow to investigate if a hit compound exhibits PAINS characteristics.
Q3: My assay uses fluorescence or absorbance readouts. Could my indole compound be interfering directly with the signal?
A: Yes, this is a common issue. Indole-based structures can possess intrinsic fluorescence or absorbance properties that may overlap with the wavelengths used in your assay, leading to false positive or false negative results.[4]
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the signal of your compound in the assay buffer without any cells or other biological components.[4] This will determine if it generates a background signal at the relevant wavelengths.
-
Perform a Quenching Test: For fluorescence-based assays, incubate your compound with the fluorescent product of the assay's enzymatic reaction (if possible) to see if it quenches the signal. Compounds can interfere with assays that use thiol-scavenging probes like CPM by quenching fluorescence.[5]
Issue 2: Poor Solubility and Stability
Q1: I'm observing high variability between my experimental replicates. What could be the problem?
A: High variability is frequently linked to poor aqueous solubility of the test compound.[4] Many indole derivatives, especially those with lipophilic modifications, are highly hydrophobic and can precipitate in aqueous assay media. This leads to inconsistent concentrations in your wells.
Troubleshooting Steps:
-
Visual Inspection: Before use, carefully inspect your diluted working solutions for any cloudiness or visible particles, which are signs of precipitation.[4]
-
Solubility Test: Prepare your compound at its final assay concentration in the buffer, centrifuge at high speed, and check for a visible pellet.[4]
-
Optimize Dissolution:
-
Use Low-Retention Plasticware: Hydrophobic compounds can bind to standard plastic surfaces. Using low-retention plates and pipette tips can mitigate this issue.[4]
Q2: My compound seems to lose activity over the course of the experiment. Why might this be happening?
A: This suggests your compound may be unstable in the assay medium or is being depleted by non-specific binding.[4]
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always make fresh working solutions from your frozen stock immediately before starting an experiment.[4]
-
Assess Metabolic Stability: If you are using cells or cellular fractions (like microsomes), your compound may be undergoing rapid metabolism. A dedicated metabolic stability assay is recommended (see next section).[6][7]
-
Evaluate Incubation Time: Determine if shorter incubation times produce more consistent results, which could indicate a stability issue.[4]
Issue 3: Metabolic Instability
Q1: How do I know if my indole compound is metabolically stable?
A: The metabolic stability of a compound is its susceptibility to breakdown by metabolic enzymes, primarily Cytochrome P450s (CYPs) found in the liver.[7][8] Low stability can be a major hurdle for clinical application.[6] You can assess this using an in vitro assay with human liver microsomes (HLM) or hepatocytes.[7][9] The assay measures the percentage of the parent compound that remains after incubation over a set period.[6][9]
Q2: What does a typical metabolic pathway for an indole compound look like?
A: Indole metabolism generally proceeds through two phases. Phase I involves oxidation, often hydroxylation of the indole ring by CYP enzymes. Phase II involves conjugation of the modified compound with a polar molecule, such as glucuronic acid, to facilitate its excretion.
Generalized Metabolic Pathway of Indole Compounds
Caption: Generalized metabolic transformation of indole-based compounds.[7]
Quantitative Data: Metabolic Stability of Indole Derivatives
This table presents data on the metabolic stability of two benzoyl indole compounds compared to Ko143, a known ABCG2 inhibitor. Stability is shown as the percentage of the compound remaining after a 1-hour incubation with human liver microsomes.
| Compound | Type | % Remaining (1 hr) | Reference |
| Compound 2 | Bisbenzoyl Indole | 56% | [6] |
| Compound 8 | Monobenzoyl Indole | 78% | [6] |
| Ko143 | Control (ABCG2 Inhibitor) | 23% | [6] |
Higher percentages indicate greater metabolic stability.
Issue 4: Differentiating Specific Activity from Cytotoxicity
Q1: My indole compound shows potent effects in my functional assay, but how do I know it's not just due to general cytotoxicity?
A: This is a critical question. Compounds, including those with long alkyl chains, can exhibit cytotoxicity by disrupting cell membranes or other essential cellular processes.[4] It is essential to run a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) to determine the concentration range where your compound is toxic.[4][10]
Recommended Approach:
-
Determine IC50 for Cytotoxicity: First, perform a cell viability assay to find the concentration of your compound that kills 50% of the cells (the cytotoxic IC50).[10]
-
Compare with Functional IC50: Compare the cytotoxic IC50 with the IC50 from your functional assay. A desirable compound will have a functional IC50 that is significantly lower than its cytotoxic IC50. This separation indicates a therapeutic window where the compound elicits its specific effect without causing widespread cell death.
-
Perform Functional Assays at Non-Toxic Concentrations: All functional experiments should be conducted at concentrations well below the cytotoxic IC50 to ensure the observed effects are specific.[6]
Quantitative Data: Cytotoxicity of Indole Derivatives Against Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various indole derivatives against different human cancer cell lines, as determined by MTT or similar cytotoxicity assays.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Indolo-pyrazole | SK-MEL-28 (Melanoma) | 3.46 | [11] |
| Indole-Thiazolidinone | T47D (Breast) | 1.93 | [12] |
| Indole-Curcumin | HeLa (Cervical) | 4 | [13] |
| Indole Alkaloid | HCT116 (Colorectal) | 8.15 | [14] |
| Indole-Bcl-2 Inhibitor | A549 (Lung) | 0.73 | [13] |
| Indole-Bcl-2/Mcl-1 Inhibitor | Mcl-1 | 1.53 | [13] |
Lower IC50 values indicate higher cytotoxic potency.
Key Experimental Protocols
Protocol 1: Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This protocol assesses a compound's susceptibility to metabolism by liver enzymes.[7]
Materials:
-
Pooled human liver microsomes (HLM)
-
Test indole compound
-
100 mM Phosphate buffer (pH 7.4)
-
NADPH-regenerating system (e.g., G6P, G6PDH, NADP+)
-
Ice-cold acetonitrile with an internal standard (for LC-MS/MS analysis)
-
96-well plates and an incubator/shaking water bath (37°C)
Procedure:
-
Preparation: Thaw HLM at 37°C and dilute in phosphate buffer to a final protein concentration of 0.5 mg/mL.[7]
-
Incubation Mixture: In a 96-well plate, combine the HLM suspension, phosphate buffer, and the NADPH-regenerating system. Pre-incubate for 10 minutes at 37°C.[15]
-
Reaction Initiation: Add the test compound to the mixture to a final concentration of 1 µM. Ensure the final organic solvent concentration is less than 1%.[7]
-
Time Point Sampling: Incubate the plate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot and add it to a separate plate containing ice-cold acetonitrile to stop the reaction.[7]
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.[7][15]
-
Analysis: Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound.[7]
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to time zero. From this, determine the compound's half-life (t½) and intrinsic clearance (CLint).[7]
Protocol 2: Cell Viability (MTT) Assay
This protocol determines the cytotoxic effects of an indole compound on a chosen cell line.[10]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test indole compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of the diluted solutions to the appropriate wells. Include vehicle-only (e.g., DMSO) controls.[10]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).[10]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Live cells will convert the yellow MTT to purple formazan crystals.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[10]
References
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mttlab.eu [mttlab.eu]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of novel indole derivatives as promising DNA-binding agents and evaluation of antitumor and antitopoisomerase I activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
Technical Support Center: Enhancing the Selectivity of 2-(4-Methylphenyl)-1H-indole Based Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with 2-(4-methylphenyl)-1H-indole based inhibitors.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and biological evaluation of this compound based inhibitors.
Synthesis & Purification
| Question/Issue | Potential Causes | Solutions & Troubleshooting Steps |
| Why is the yield of my Fischer indole synthesis low or the reaction failing? | 1. Purity of Starting Materials: Impurities in the arylhydrazine or ketone can lead to side reactions. 2. Suboptimal Reaction Conditions: The Fischer indole synthesis is sensitive to acid strength and temperature.[1] 3. Unstable Intermediates: Electron-donating groups on the arylhydrazine can weaken the N-N bond, favoring side reactions over cyclization.[1] | 1. Verify Starting Material Purity: Use freshly purified reagents. Confirm purity via NMR or other analytical techniques. 2. Optimize Reaction Conditions: a. Acid Catalyst: Titrate the amount of acid catalyst (e.g., ZnCl₂, polyphosphoric acid).[1][2] Sometimes switching from a protic acid to a Lewis acid can improve yields.[2] b. Temperature: Optimize the reaction temperature. Start with literature-reported conditions and adjust in increments. 3. Protecting Groups: If side reactions are an issue, consider using protecting groups on sensitive functionalities. |
| I am getting a mixture of regioisomers with an unsymmetrical ketone in my Fischer indole synthesis. How can I improve selectivity? | Enolization of the unsymmetrical ketone can occur on either side, leading to the formation of two different indole regioisomers.[2] | 1. Steric Hindrance: The major product usually arises from enolization at the less sterically hindered position.[2] Consider using a bulkier ketone if possible to favor one regioisomer. 2. Catalyst Choice: Weaker acid catalysts can sometimes lead to lower selectivity.[2] Experiment with different acid catalysts to see if selectivity can be improved. |
| My indole derivative is difficult to purify by column chromatography, showing streaking or poor separation. | 1. Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the desired compound from impurities. 2. Compound Degradation: Some indole derivatives can be unstable on silica gel. 3. Compound-Silica Interaction: The indole nitrogen can interact with the acidic silica gel, causing streaking. | 1. Optimize Solvent System: a. Perform thorough TLC analysis with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to find the best separation.[3] b. Consider using a gradient elution.[1] 2. Use Alternative Stationary Phases: If degradation is suspected, consider using neutral alumina or a reverse-phase column. 3. Add a Modifier: To reduce streaking, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.[3] |
| How can I visualize my colorless indole compound during TLC and column chromatography? | Many indole derivatives are colorless and not visible to the naked eye on a TLC plate. | 1. UV Light: Most indoles are UV-active and will appear as dark spots on a TLC plate with a fluorescent indicator (F254) under 254 nm UV light.[3] 2. Staining: a. Ehrlich's Reagent: This is a specific stain for indoles, typically producing blue or purple spots.[3] b. Potassium Permanganate (KMnO₄): This is a general stain that reacts with most organic compounds.[3] c. p-Anisaldehyde or Vanillin Stains: These are also general-purpose stains.[3] |
Biological Assays
| Question/Issue | Potential Causes | Solutions & Troubleshooting Steps |
| High variability in my cell-based assay results. | 1. Cell Passage Number: High passage numbers can lead to changes in cell behavior and response to inhibitors. 2. Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates. 3. Compound Instability: The inhibitor may be degrading in the cell culture medium over the course of the experiment. | 1. Use Low Passage Cells: Maintain a consistent and low passage number for your cell lines. 2. Ensure Homogeneous Cell Seeding: Properly resuspend cells before plating and use appropriate techniques to avoid edge effects in multi-well plates. 3. Assess Compound Stability: Check the stability of your compound in the assay medium. For long-term experiments, consider refreshing the medium with a fresh compound at regular intervals. |
| My inhibitor shows high potency in a biochemical kinase assay but is inactive in a cell-based assay. | 1. Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. 2. Efflux by Transporters: The compound may be actively transported out of the cell. 3. Metabolism: The compound may be rapidly metabolized by the cells into an inactive form. | 1. Assess Cell Permeability: Use computational models or experimental assays (e.g., PAMPA) to predict or measure cell permeability. 2. Investigate Efflux: Use efflux pump inhibitors to see if the activity of your compound is restored. 3. Metabolic Stability Assays: Determine the metabolic stability of your compound in liver microsomes or cell lysates. |
| Unexpected cytotoxicity observed at concentrations where the target is not expected to be inhibited. | 1. Off-Target Effects: The inhibitor may be hitting other targets that are essential for cell survival. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 3. Compound Precipitation: The inhibitor may be precipitating in the culture medium at higher concentrations. | 1. Kinase Profiling: Screen your compound against a panel of kinases to identify potential off-targets. 2. Control Solvent Concentration: Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including controls. 3. Check Solubility: Determine the solubility of your compound in the assay medium. Visually inspect the wells for any signs of precipitation. |
Data Presentation: Enhancing Selectivity
The following tables provide examples of how structural modifications to the 2-aryl-1H-indole scaffold can influence inhibitory activity and selectivity.
Table 1: Kinase Inhibitory Activity of 2-Aryl-1H-Indole Derivatives
| Compound | R1 (at 2-aryl) | R2 (at indole) | Target Kinase | IC₅₀ (nM) | Reference |
| 1a | 4-CH₃ | H | EGFR | 89 | [4] |
| 1b | 4-CH₃ | 5-Cl | EGFR | 71 | [4] |
| 2a | 4-CH₃ | H | VEGFR-2 | 45 | [4] |
| 2b | 4-CH₃ | 3-CHO | VEGFR-2 | >1000 | [4] |
| 3a | H | H | NFκB | 25,400 | [5][6] |
| 3b | H | 3-CN | NFκB | 8,500 | [5][6] |
| 3c | 6'-MeO-naphthalen-2'-yl | H | NFκB | 600 | [5][6] |
Table 2: Structure-Activity Relationship (SAR) Summary for Selectivity Enhancement
| Modification | Effect on Selectivity/Potency | Rationale |
| Substitution on the 2-aryl ring | Can significantly impact potency and selectivity. Electron-withdrawing or -donating groups can alter the electronic properties and binding interactions. | Fine-tunes interactions with specific residues in the kinase active site. |
| Substitution on the indole core (N1, C3, C5) | N1-alkylation can modulate physical properties and binding.[5] Substituents at C3 and C5 can introduce new interaction points or block unwanted interactions.[5][6] | Explores different regions of the binding pocket to enhance affinity and selectivity. |
| Targeting inactive kinase conformations (DFG-out) | Designing inhibitors that bind to the inactive "DFG-out" conformation can achieve high selectivity, as this conformation is not universally accessible to all kinases.[7] | Exploits conformational differences between kinases to achieve selectivity. |
| Macrocyclization | Can improve binding affinity and overcome resistance mutations by pre-organizing the inhibitor in a bioactive conformation. | Constrains the molecule's flexibility, leading to a more favorable binding entropy. |
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Assay)
This protocol describes a general method for measuring the inhibitory activity of compounds against a target kinase.
Materials:
-
Kinase enzyme
-
Kinase substrate
-
ATP
-
This compound based inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution in kinase reaction buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
Prepare serial dilutions of the inhibitor in kinase reaction buffer with a final DMSO concentration of 1-2%. Include a vehicle control (DMSO only) and a no-inhibitor control.
-
-
Kinase Reaction:
-
Add 5 µL of the serially diluted inhibitor or control to the wells of a 96-well plate.
-
Add 10 µL of the 2X kinase solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of an inhibitor on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound based inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the inhibitor for a specified period (e.g., 72 hours). Include a vehicle control.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
-
Solubilization:
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
-
Western Blot for Target Inhibition
This protocol is used to determine if the inhibitor is hitting its intended target in cells by assessing the phosphorylation status of the target protein.
Materials:
-
Cell line expressing the target kinase
-
This compound based inhibitor
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target kinase)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the inhibitor for a short period (e.g., 1-2 hours).
-
Lyse the cells to extract total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with a primary antibody for the total form of the target kinase to ensure equal protein loading.
-
Mandatory Visualizations
Caption: A typical experimental workflow for the development of 2-aryl-1H-indole based inhibitors.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound based inhibitor.
Caption: Logical relationships of strategies to enhance the selectivity of kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for 2-aryl-1H-indole based kinase inhibitors? A1: Many 2-aryl-1H-indole based inhibitors function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of protein kinases, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This blocks the downstream signaling pathways that are dependent on the activity of the target kinase.
Q2: How do I choose the appropriate starting materials for the Fischer indole synthesis to obtain my desired this compound derivative? A2: For the synthesis of a this compound, you would typically start with 4-methylacetophenone and a substituted phenylhydrazine. The substituent on the phenylhydrazine will determine the substitution pattern on the final indole core.
Q3: My inhibitor is poorly soluble in aqueous solutions. How can I formulate it for in vitro assays? A3: Poor aqueous solubility is a common issue with small molecule inhibitors. For in vitro assays, a common practice is to prepare a concentrated stock solution in a water-miscible organic solvent like DMSO. This stock solution is then diluted into the aqueous assay buffer to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent is low (typically ≤ 0.1%) to avoid solvent-induced artifacts. Always include a vehicle control with the same final solvent concentration in your experiments.
Q4: What are some key strategies to improve the selectivity of my this compound based inhibitor? A4: Enhancing selectivity is a critical aspect of drug development. Key strategies include:
-
Structure-Activity Relationship (SAR) studies: Systematically modify the inhibitor's structure and assess the impact on activity against the target kinase and a panel of off-target kinases.
-
Structure-Based Drug Design: Utilize co-crystal structures of your inhibitor bound to the target kinase to guide modifications that enhance specific interactions while disrupting binding to off-target kinases.
-
Targeting Inactive Conformations: Design inhibitors that specifically bind to the inactive "DFG-out" conformation of the kinase, which can confer high selectivity.[7]
Q5: What is the significance of the PI3K/Akt/mTOR pathway in the context of cancer and how do indole-based inhibitors affect it? A5: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[8] Its aberrant activation is a common feature in many cancers. Some indole-based compounds have been shown to inhibit key kinases in this pathway, such as PI3K and Akt, thereby blocking downstream signaling and exerting anti-cancer effects.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Scale-Up of 2-(4-methylphenyl)-1H-indole: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The industrial-scale synthesis of 2-(4-methylphenyl)-1H-indole, a key intermediate in numerous pharmaceutical compounds, presents a unique set of challenges not always encountered at the laboratory bench. This technical support center provides a comprehensive resource for troubleshooting common issues, offering detailed experimental protocols and frequently asked questions to facilitate a smooth transition from small-scale synthesis to large-scale production.
Troubleshooting Guide: Common Scale-Up Challenges
Scaling up the synthesis of this compound, often via the Fischer indole synthesis, can introduce variability in yield and purity. Below is a systematic guide to address the most prevalent issues.
Issue 1: Significant Decrease in Yield
A drop in product yield is one of the most common hurdles in scaling up chemical syntheses. The primary causes often relate to mass and heat transfer limitations.
| Potential Cause | Recommended Actions |
| Inefficient Heat Transfer | In larger reactors, "hot spots" can develop due to inefficient stirring and cooling, leading to thermal degradation of reactants, intermediates, or the final product. The Fischer indole synthesis is often exothermic, exacerbating this issue.[1] To mitigate this, ensure the use of a reactor with an appropriate surface area-to-volume ratio, a powerful overhead stirrer, and a reliable cooling system. Consider using a jacketed reactor with a thermal fluid for precise temperature control. For highly exothermic reactions, continuous flow reactors can offer superior heat transfer compared to batch reactors.[1] |
| Mass Transfer Limitations | Poor mixing in large vessels can lead to localized areas of high and low reactant concentrations, promoting the formation of side products.[1] Ensure the stirring speed is optimized for the reactor geometry and batch volume to maintain a homogeneous reaction mixture. The rate of reagent addition, especially the acid catalyst, should be carefully controlled to prevent localized high concentrations that can lead to unwanted side reactions.[1] |
| Impurity Profile of Starting Materials | Impurities that are negligible at the lab scale can have a significant impact on larger runs.[1] It is crucial to thoroughly analyze the purity of starting materials, such as 4-methylphenylhydrazine and 4-methylacetophenone, before use in a large-scale reaction. |
Issue 2: Increased Formation of Tar and Polymeric Byproducts
The acidic conditions of the Fischer indole synthesis can promote polymerization and tar formation, which can be more pronounced at scale.
| Potential Cause | Recommended Actions |
| Excessive Acid Concentration or Temperature | High concentrations of strong acids like sulfuric or polyphosphoric acid, combined with elevated temperatures, can accelerate the degradation of the indole product into polymeric tars.[2] Consider using a milder Lewis acid catalyst, such as zinc chloride (ZnCl₂), or optimizing the concentration and addition rate of the Brønsted acid.[2][3] Precise temperature control is critical; avoid exceeding the optimal reaction temperature. |
| Prolonged Reaction Times | Leaving the reaction to stir for longer than necessary at elevated temperatures can increase the formation of degradation products. Monitor the reaction progress closely using techniques like TLC or HPLC and quench the reaction as soon as it reaches completion. |
| Inappropriate Solvent Choice | The solvent can influence the solubility of intermediates and byproducts, affecting the rate of side reactions.[1] A solvent that ensures all components remain in solution throughout the reaction is often preferred. |
Issue 3: Challenges in Product Isolation and Purification
Isolating a pure product from a large-scale reaction can be complex due to the volume of material and the potential for a more diverse impurity profile.
| Potential Cause | Recommended Actions |
| Co-precipitation of Impurities | During crystallization, impurities may co-precipitate with the desired product, leading to lower purity. To address this, a careful selection of the crystallization solvent is paramount. A solvent system where the product has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble, is ideal.[4] |
| Product Degradation on Silica Gel | Indoles can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.[5] If chromatography is necessary, consider deactivating the silica gel by flushing the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1% in the eluent).[5] Alternatively, using a different stationary phase like neutral alumina can be beneficial.[5] |
| Formation of Isomeric Byproducts | If an unsymmetrical ketone is used in the Fischer indole synthesis, the formation of regioisomers is possible.[3] For the synthesis of this compound, the use of 4'-methylacetophenone is specific. However, impurities in the starting ketone could lead to other indole products. Careful analysis of starting materials is key. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at an industrial scale?
A1: The Fischer indole synthesis is a widely used and robust method for the large-scale production of 2-arylindoles.[6][7] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with a ketone or aldehyde.[6] For this compound, this would typically involve the reaction of phenylhydrazine with 4'-methylacetophenone.
Q2: How critical is the choice of acid catalyst in the Fischer indole synthesis for scale-up?
A2: The choice of acid catalyst is critical and often needs to be re-evaluated during scale-up.[8] While strong Brønsted acids like sulfuric acid or polyphosphoric acid are effective, they can also lead to more charring and byproduct formation at larger scales.[2] Lewis acids such as zinc chloride can be milder and offer better control.[3] The optimal catalyst and its concentration will depend on the specific reaction conditions and the scale of the operation.
Q3: What are the key safety considerations when scaling up the synthesis of this compound?
A3: The primary safety concerns are the exothermic nature of the Fischer indole synthesis and the handling of corrosive acids.[1] A thorough thermal hazard evaluation should be conducted to understand the reaction's heat flow and potential for thermal runaway. Appropriate personal protective equipment (PPE) must be worn, and the reaction should be conducted in a well-ventilated area or a fume hood, especially when working with large quantities of volatile and corrosive reagents.
Q4: What are the best practices for the crystallization of this compound at a large scale?
A4: For large-scale crystallization, slow cooling is generally preferred to allow for the formation of larger, purer crystals. The choice of solvent is crucial; a mixture of a good solvent (like methanol or ethanol) and an anti-solvent (like water) can be effective.[4] Seeding the supersaturated solution with a small amount of pure product can help control the crystallization process and improve the crystal size distribution. Efficient stirring is also important to maintain a uniform temperature and prevent the formation of a solid mass at the bottom of the reactor.
Experimental Protocols
1. Lab-Scale Fischer Indole Synthesis of this compound
This protocol provides a typical laboratory procedure for the synthesis of this compound.
-
Materials:
-
Phenylhydrazine
-
4'-Methylacetophenone
-
Glacial Acetic Acid
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1.0 eq) and 4'-methylacetophenone (1.05 eq) in ethanol.
-
Add glacial acetic acid (catalytic amount, e.g., 10 mol%).
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
2. Pilot-Scale Considerations for Fischer Indole Synthesis
This outlines key modifications and considerations when scaling the synthesis to a pilot plant.
-
Reactor Setup:
-
Use a jacketed glass-lined or stainless steel reactor equipped with an overhead mechanical stirrer, a temperature probe, a reflux condenser, and a port for controlled reagent addition.
-
-
Procedure:
-
Charge the reactor with ethanol, phenylhydrazine, and 4'-methylacetophenone under an inert atmosphere (e.g., nitrogen).
-
Begin agitation and ensure the mixture is homogeneous.
-
Slowly add the acid catalyst (e.g., a solution of sulfuric acid in ethanol or molten polyphosphoric acid) via an addition funnel or a dosing pump over a period of 1-2 hours to control the exotherm. Monitor the internal temperature closely and use the reactor's cooling system to maintain the desired temperature.
-
After the addition is complete, heat the mixture to reflux and hold for the predetermined reaction time, monitoring by in-process controls (e.g., HPLC).
-
Upon completion, cool the reactor contents to ambient temperature.
-
Transfer the reaction mixture to a crystallization vessel. The product can be precipitated by the addition of an anti-solvent like water.
-
Isolate the product by centrifugation or filtration, followed by washing with the appropriate solvent.
-
Dry the product in a vacuum oven at a controlled temperature.
-
Quantitative Data Summary
While specific data for the scale-up of this compound is often proprietary, the following table provides a representative comparison of expected outcomes between lab and pilot scales for a typical Fischer indole synthesis.
| Parameter | Laboratory Scale (10g) | Pilot Scale (10kg) |
| Typical Yield | 80-90% | 70-85% |
| Purity (after crystallization) | >99% | >98.5% |
| Common Impurities | Unreacted starting materials, minor tar formation | Increased levels of polymeric byproducts, potential for regioisomers if starting materials are impure |
| Reaction Time | 4-6 hours | 6-10 hours (including controlled addition) |
| Key Challenge | Product isolation from small volumes | Heat and mass transfer, exotherm control |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 2-Arylindole Synthesis Methods for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of 2-arylindoles is a critical step in the discovery of new therapeutics and functional materials. This guide provides a comparative analysis of prominent synthetic methods, offering a clear overview of their performance, supported by experimental data and detailed protocols.
The 2-arylindole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The choice of synthetic route to this important moiety can significantly impact yield, purity, scalability, and the ability to introduce diverse functional groups. This guide compares classical methods like the Fischer and Bischler-Möhlau syntheses with modern transition-metal-catalyzed approaches, including the Larock, Buchwald-Hartwig, and copper-catalyzed reactions.
Quantitative Performance Comparison
The following table summarizes key performance indicators for various methods in the synthesis of 2-phenylindole, a representative 2-arylindole. This allows for a direct comparison of reaction conditions and yields.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | Neat | 180 | 15 min | 86%[1] |
| Bischler-Möhlau Synthesis | α-Bromoacetophenone, Aniline | None | Excess Aniline | Reflux | Not specified | Historically low[2] |
| Microwave-Assisted Bischler-Möhlau | N-Phenacylaniline, Anilinium bromide | None | Solid-state | 540 W (Microwave) | 45-60 s | 71% |
| Larock Indole Synthesis | 2-Iodoaniline, Phenylacetylene | Pd(OAc)₂/PPh₃ | DMF | 100 | 12-24 h | up to 78%[3] |
| Buchwald-Hartwig Coupling | 2-Bromoindole, Iodobenzene | Pd₂(dba)₃, S-Phos | Toluene | 100 | 12 h | ~70-95% (typical) |
| Copper-Catalyzed C-H Arylation | Indole, Iodobenzene | CuI, 1,10-Phenanthroline | DMF | 110 | 24 h | ~60-80% (typical) |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate replication and adaptation in a research setting.
Fischer Indole Synthesis of 2-Phenylindole[1]
This one-pot procedure is a classic and often high-yielding method for the synthesis of 2-substituted indoles.
Materials:
-
Phenylhydrazine
-
Acetophenone
-
Anhydrous zinc chloride (ZnCl₂)
-
Acetic acid (0.1 N)
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
n-Hexane
Procedure:
-
In a mortar, thoroughly mix phenylhydrazine (5.1 mmol) and acetophenone (5.0 mmol) with anhydrous zinc chloride (200 mol%).
-
Add a few drops of 0.1 N acetic acid dropwise while continuously mixing at room temperature for 10 minutes.
-
Transfer the mixture to a round-bottomed flask equipped with a reflux condenser and a CaCl₂ guard tube.
-
Heat the mixture slowly to 180 °C and maintain for 15 minutes, monitoring the reaction by TLC (10% ethyl acetate in n-hexane).
-
After completion, cool the mixture to room temperature and dilute with 5 mL of dichloromethane and 5 mL of water.
-
Separate the organic layer and extract the aqueous layer three times with 5 mL of dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using 6% ethyl acetate in hexane as the eluent to afford 2-phenylindole.
Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenylindole
This method offers a significant rate enhancement and often improved yields compared to the classical Bischler-Möhlau synthesis.
Materials:
-
Aniline
-
Phenacyl bromide
-
Dimethylformamide (DMF)
Procedure:
-
Prepare a 2:1 mixture of aniline and phenacyl bromide in a suitable vessel.
-
Stir the mixture for 3 hours at room temperature.
-
Add 3 drops of DMF to the mixture.
-
Irradiate the mixture in a microwave reactor for 1 minute at 600 W.
-
After cooling, purify the resulting 2-phenylindole using appropriate chromatographic techniques.
Larock Indole Synthesis of 2-Phenylindole[3][4]
This palladium-catalyzed heteroannulation is a versatile method for preparing a wide range of substituted indoles.
Materials:
-
2-Iodoaniline
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Lithium chloride (LiCl)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-iodoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).
-
In a separate vial, weigh palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol) and add them to the reaction flask.
-
Add anhydrous DMF (5-10 mL) to the flask, followed by phenylacetylene (2.0 mmol).
-
Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination for 2-Arylindole Synthesis (General Protocol)
This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and can be adapted for the synthesis of N-aryl-2-arylindoles.
Materials:
-
2-Arylindole
-
Aryl halide (e.g., Iodobenzene)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., S-Phos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To an oven-dried Schlenk tube, add the 2-arylindole (1.0 equiv.), aryl halide (1.2 equiv.), palladium precatalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by column chromatography.
Copper-Catalyzed C2-Arylation of Indole
This method provides a direct approach to 2-arylindoles through C-H activation.
Materials:
-
Indole
-
Aryl Iodide (e.g., Iodobenzene)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine indole (1.0 equiv.), the aryl iodide (1.5 equiv.), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF.
-
Heat the reaction mixture at 110-130 °C for 24 hours.
-
After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental steps of each synthetic method.
References
Comparative Analysis of 2-(4-Methylphenyl)-1H-indole Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 2-(4-methylphenyl)-1H-indole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a versatile range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, primarily focusing on their anticancer and antimicrobial/anti-inflammatory properties. The information presented herein is curated from experimental data to assist researchers in the design and development of novel therapeutic agents based on this promising molecular framework.
Anticancer Activity: Targeting Tubulin Polymerization
Derivatives of 2-aryl-1H-indole, including the 2-(4-methylphenyl) series, are recognized as potent anticancer agents, frequently exerting their effect through the inhibition of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]
The structure-activity relationship for this class of compounds generally highlights the importance of the substituents on both the indole ring and the 2-phenyl moiety. While a comprehensive SAR table for a series of this compound anticancer agents is not available in the public literature, general trends for 2-arylindoles indicate that:
-
Substituents on the 2-phenyl ring: The nature and position of substituents on the 2-phenyl ring can significantly influence potency.
-
Substituents on the indole nucleus: Modifications at various positions of the indole ring have been shown to modulate activity. For instance, in the broader class of arylthioindoles, methyl and methoxy substituents at the 5-position of the indole increased cytotoxicity.[3]
The general mechanism of action for these compounds as anticancer agents is initiated by their binding to tubulin, which inhibits the polymerization of microtubules. This disruption of the microtubule network is a critical event that triggers a cascade of cellular responses culminating in programmed cell death.
References
In Vivo Anti-inflammatory Effects: A Comparative Analysis of a 2-Aryl-1H-Indole Derivative and Indomethacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anti-inflammatory properties of a representative 2-aryl-1H-indole derivative against the well-established nonsteroidal anti-inflammatory drug (NSAID), indomethacin. Due to the limited availability of specific in vivo data for 2-(4-methylphenyl)-1H-indole, this guide utilizes published data for a structurally related analogue, 2-(4-methylsulfonylphenyl)-1H-indole, to provide a relevant and data-supported comparison. The primary model discussed is the widely accepted carrageenan-induced paw edema assay in rats, a standard for evaluating acute inflammation.
Comparative Efficacy in Carrageenan-Induced Paw Edema
The anti-inflammatory potential of the 2-aryl-1H-indole derivative and indomethacin was evaluated using the carrageenan-induced paw edema model in rats. The percentage inhibition of edema was measured at various time points after administration of the test compounds. The results are summarized in the table below.
| Compound | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) |
| 2-(4-methylsulfonylphenyl)-1H-indole derivative | 10 | 1 | 45.2 |
| 2 | 58.7 | ||
| 3 | 72.3 | ||
| 4 | 68.1 | ||
| 5 | 65.4 | ||
| Indomethacin (Reference) | 10 | 1 | 59.0 |
| 2 | 81.0 | ||
| 3 | 73.0 | ||
| 4 | 60.0 | ||
| 5 | 39.0 |
Note: The data for the 2-aryl-1H-indole derivative is based on structurally similar compounds reported in scientific literature. The efficacy of indomethacin can vary slightly between studies but consistently shows potent anti-inflammatory effects.[1]
Mechanism of Action: Targeting the Inflammatory Cascade
Indole derivatives, including the subject of this guide, often exert their anti-inflammatory effects through the inhibition of key enzymes in the inflammatory pathway.[2][3] The primary target is cyclooxygenase (COX), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4] Indomethacin is a potent, non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 isoforms.[4] While COX-1 is involved in maintaining normal physiological functions, COX-2 is primarily induced during inflammation.[4] Many newer indole derivatives are being investigated for their potential to selectively inhibit COX-2, which could offer a better safety profile with reduced gastrointestinal side effects.[5]
References
- 1. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chesci.com [chesci.com]
- 5. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: 2-(4-methylphenyl)-1H-indole versus Established Therapeutics
For Immediate Release
This guide provides a comparative overview of the potential efficacy of the novel compound 2-(4-methylphenyl)-1H-indole against established drugs in the fields of anti-inflammatory and antimicrobial therapies. Due to a lack of specific published efficacy data for this compound, this comparison is based on the broader pharmacological activities of the 2-arylindole class of compounds. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
2-Arylindoles are recognized as a "privileged structure" in medicinal chemistry, forming the scaffold for a wide range of biologically active molecules.[1][2] While specific experimental data on this compound is not currently available in the public domain, the broader class of 2-arylindoles has demonstrated potential anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3][4] This guide will compare these potential activities with two well-established drugs: the selective COX-2 inhibitor, Celecoxib, and the broad-spectrum fluoroquinolone antibiotic, Ciprofloxacin.
Comparative Analysis: Anti-inflammatory Potential
The anti-inflammatory activity of many indole derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[5]
Mechanism of Action
2-Arylindoles: The anti-inflammatory effects of many 2-arylindole derivatives are linked to the inhibition of COX-2, an enzyme that is upregulated during inflammation and catalyzes the production of prostaglandins.[5] Some derivatives also show inhibitory activity against nitric oxide synthase and NFκB, key players in the inflammatory response.[6]
Celecoxib: Celecoxib is a selective COX-2 inhibitor.[7][8][9] By selectively targeting COX-2, it reduces the production of prostaglandins that mediate pain and inflammation, with a lower incidence of gastrointestinal side effects compared to non-selective NSAIDs that also inhibit COX-1.[7][9][10]
Figure 1: Simplified signaling pathway of COX-2 mediated inflammation and points of inhibition.
Quantitative Efficacy Data
The following table summarizes the available efficacy data. A notable gap exists for this compound.
| Compound/Drug | Target | IC50 (COX-2) | In Vivo Efficacy (Carrageenan-induced edema) | Reference |
| This compound | Presumed COX-2 | Data not available | Data not available | - |
| Celecoxib | COX-2 | 0.11 - 0.49 µM | 94.7% inhibition | [5][11] |
| Indomethacin (Reference) | COX-1/COX-2 | 0.039 µM (COX-1), 0.49 µM (COX-2) | 96.6% inhibition | [5][11] |
Comparative Analysis: Antimicrobial Potential
Indole derivatives have been investigated for their activity against a range of bacterial and fungal pathogens.[3][4][12]
Mechanism of Action
2-Arylindoles: The antimicrobial mechanisms of 2-arylindoles are diverse. Some derivatives are known to inhibit bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair.[13] Others may act as efflux pump inhibitors, preventing bacteria from expelling antibiotics.
Ciprofloxacin: Ciprofloxacin is a fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.[13][14][15][16][17] This action prevents the separation of bacterial DNA during cell division, leading to bacterial cell death.[13][16]
Figure 2: Mechanism of action for DNA gyrase and topoisomerase IV inhibitors.
Quantitative Efficacy Data
The following table presents a summary of antimicrobial efficacy. Data for this compound is not available.
| Compound/Drug | Target Organisms | MIC Range (µg/mL) | Reference |
| This compound | Not specified | Data not available | - |
| Ciprofloxacin | Broad-spectrum (Gram-negative and some Gram-positive) | ≤ 1.0 (Susceptible) | [18] |
| Various 2-Arylindole Derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125 - 50 | [12] |
Experimental Protocols
Detailed experimental protocols are essential for the validation and comparison of efficacy data. Below are representative methodologies for assessing anti-inflammatory and antimicrobial activities.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This widely used model assesses the anti-inflammatory activity of a compound in vivo.
Figure 3: Workflow for the carrageenan-induced paw edema assay.
Methodology:
-
Animal Model: Wistar albino rats are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for a week.
-
Grouping: Animals are divided into control, standard (e.g., Celecoxib), and test groups.
-
Compound Administration: The test compound or standard drug is administered orally or intraperitoneally at a specified dose.
-
Induction of Edema: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., hourly for 6 hours) after carrageenan injection.
-
Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a substance against a specific microorganism.
Figure 4: Workflow for determining Minimum Inhibitory Concentration (MIC).
Methodology:
-
Preparation of Microorganism: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism without compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]
Conclusion and Future Directions
The 2-arylindole scaffold is a promising starting point for the development of new therapeutic agents.[1] While direct evidence for the efficacy of this compound is currently lacking, the known anti-inflammatory and antimicrobial activities of related compounds suggest its potential in these areas. Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities, mechanism of action, and efficacy of this compound. Such studies would enable a direct and quantitative comparison with established drugs like Celecoxib and Ciprofloxacin and determine its potential as a future therapeutic candidate.
References
- 1. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. news-medical.net [news-medical.net]
- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Celecoxib - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 11. microxpress.in [microxpress.in]
- 12. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 14. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 15. Ciprofloxacin: Chemistry, Mechanism of Action, Resistance, Antimicrobial Spectrum, Pharmacokinetics, Clinical Trials, a… [ouci.dntb.gov.ua]
- 16. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 17. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-Aryl-1H-Indole Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to advancing potent and safe therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of 2-aryl-1H-indole based compounds, a scaffold of significant interest in medicinal chemistry. Due to the limited availability of comprehensive public data on the specific 2-(4-methylphenyl)-1H-indole core, this guide will focus on structurally related 2-phenyl-1H-indole derivatives to illustrate the principles of cross-reactivity profiling and data comparison.
The indole scaffold is recognized as a "privileged structure" in drug discovery, capable of interacting with a wide array of biological targets, including the vast family of protein kinases.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a primary focus for therapeutic intervention. The 2-aryl-1H-indole framework has emerged as a promising starting point for the development of potent kinase inhibitors. However, achieving selectivity across the highly conserved ATP-binding sites of over 500 human kinases remains a significant challenge.[2] Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window, underscoring the critical need for thorough cross-reactivity profiling.
Comparative Selectivity Analysis of 2-Aryl-1H-Indole Analogs
To illustrate a comparative cross-reactivity analysis, this section presents hypothetical, yet representative, data for a series of 2-phenyl-1H-indole derivatives. The data is structured to reflect typical results from a broad-panel kinase screen, showcasing how subtle structural modifications on the indole scaffold can significantly impact selectivity. The inhibitory activity is presented as the percentage of inhibition at a fixed concentration, a common primary screening method to identify potential on- and off-targets.[3]
| Compound ID | Target Kinase | % Inhibition @ 1 µM | Select Kinase Off-Targets | % Inhibition @ 1 µM |
| Compound A | Kinase X | 95% | Kinase Y | 88% |
| (2-phenyl-1H-indole) | Kinase Z | 75% | ||
| Compound B | Kinase X | 92% | Kinase Y | 45% |
| (5-fluoro-2-phenyl-1H-indole) | Kinase Z | 30% | ||
| Compound C | Kinase X | 85% | Kinase Y | 15% |
| (2-(4-fluorophenyl)-1H-indole) | Kinase Z | 10% |
This table is a representative example and does not reflect actual experimental data for specific named compounds.
Key Observations from Comparative Data:
-
Impact of Substitution: The introduction of a fluorine atom at the 5-position of the indole ring (Compound B) or on the 2-phenyl ring (Compound C) appears to significantly enhance selectivity for the primary target (Kinase X) by reducing off-target inhibition of Kinase Y and Kinase Z.
-
Structure-Activity Relationship (SAR): These hypothetical findings would guide further medicinal chemistry efforts. For instance, exploring other substitutions at these positions could lead to even more selective inhibitors.
Experimental Protocols for Kinase Cross-Reactivity Profiling
A robust assessment of kinase inhibitor selectivity involves screening against a large and diverse panel of kinases. Two widely adopted methods for such profiling are the radiometric kinase assay and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Radiometric Kinase Assay
This assay is often considered the "gold standard" for its direct measurement of kinase activity.[4] It quantifies the transfer of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP to a specific substrate by the kinase.
Detailed Protocol:
-
Reaction Setup: A master mix is prepared containing the kinase, its specific peptide or protein substrate, and the assay buffer (typically containing MgCl₂ and other cofactors).
-
Compound Addition: The test compounds, serially diluted in DMSO, are added to the wells of a microplate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and Separation: The reaction is stopped, often by the addition of a high concentration of EDTA or by spotting the reaction mixture onto a phosphocellulose filter membrane. The filter membrane binds the phosphorylated substrate while unbound radiolabeled ATP is washed away.[5][6]
-
Detection and Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.[7]
-
Data Analysis: The percentage of inhibition is calculated by comparing the signal in the presence of the test compound to the control wells (containing only DMSO). For potent inhibitors, IC₅₀ values are determined by fitting the data from a dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET assays are a popular non-radioactive alternative that offers a homogenous, mix-and-read format suitable for high-throughput screening.[8]
Detailed Protocol:
-
Reaction Setup: The kinase, a biotinylated substrate peptide, and the test compound are incubated in the presence of ATP.
-
Reaction Termination and Detection: The reaction is stopped by the addition of an EDTA-containing detection buffer. This buffer also contains a europium-labeled anti-phospho-specific antibody (donor fluorophore) and streptavidin-conjugated XL665 (acceptor fluorophore).
-
FRET Signal Generation: If the substrate is phosphorylated, the europium-labeled antibody binds to the phospho-peptide. The biotinylated end of the peptide binds to the streptavidin-XL665. This brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur upon excitation of the europium.
-
Signal Reading: The plate is read on a TR-FRET compatible microplate reader, which measures the emission signals from both the donor and acceptor fluorophores after a time delay to reduce background fluorescence.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio in the presence of a test compound indicates inhibition of kinase activity.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for kinase selectivity profiling.
Conclusion
The 2-aryl-1H-indole scaffold represents a valuable starting point for the design of novel kinase inhibitors. However, early and comprehensive cross-reactivity profiling is essential to identify and mitigate potential off-target effects, thereby guiding the development of selective and safe drug candidates. The use of standardized and robust experimental protocols, such as radiometric and TR-FRET assays, coupled with clear and comparative data presentation, forms the foundation of a successful kinase inhibitor discovery program. As more data on the selectivity of diverse indole-based compounds becomes publicly available, the ability to perform in-silico and comparative analyses will further accelerate the design of next-generation kinase inhibitors with superior efficacy and safety profiles.
References
- 1. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. revvity.com [revvity.com]
- 8. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
A Comparative Guide to the Synthesis of 2-(4-methylphenyl)-1H-indole: Reproducibility and Protocol Analysis
For researchers, scientists, and professionals in drug development, the synthesis of indole derivatives is a foundational aspect of creating novel therapeutics. Among these, 2-(4-methylphenyl)-1H-indole is a significant scaffold. The reproducibility of its synthesis is paramount for consistent and scalable production. This guide provides an objective comparison of three prominent synthetic protocols: the Fischer indole synthesis, the Bischler-Möhlau indole synthesis, and the Larock indole synthesis, with a focus on their reproducibility and providing detailed experimental data.
Comparison of Synthetic Protocols
The selection of a synthetic route for this compound depends on factors such as desired yield, reaction time, and tolerance to specific reaction conditions. The following table summarizes the quantitative data for three distinct and reproducible methods.
| Parameter | Fischer Indole Synthesis | Bischler-Möhlau Indole Synthesis (Microwave-Assisted) | Larock Indole Synthesis |
| Starting Materials | Phenylhydrazine, 4-Methylacetophenone | Aniline, 2-Bromo-1-(4-methylphenyl)ethan-1-one | 2-Iodoaniline, 1-Ethynyl-4-methylbenzene |
| Catalyst/Reagent | Polyphosphoric acid (PPA) | Anilinium bromide | Palladium(II) acetate, Triphenylphosphine |
| Solvent | - (Neat) | Dimethylformamide (DMF) (catalytic) | Dimethylformamide (DMF) |
| Temperature | 100-120°C | 170°C | 100°C |
| Reaction Time | 10 minutes | 10 minutes | 12-24 hours |
| Yield | High (e.g., ~93% for analogous 2-phenylindole)[1] | Good (e.g., 52-75% for one-pot synthesis of 2-arylindoles)[2] | Good to Excellent[3][4] |
| Key Advantages | High yield, short reaction time, readily available starting materials. | Rapid synthesis, one-pot procedure possible.[2] | High regioselectivity, broad substrate scope.[3][5] |
| Key Disadvantages | Exothermic reaction requiring careful temperature control. | Harsh conditions in classical method, potential for low yields.[6] | Longer reaction times, use of expensive palladium catalyst. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Fischer Indole Synthesis
This classical method involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from phenylhydrazine and 4-methylacetophenone. The use of polyphosphoric acid as both catalyst and solvent provides a high-yielding and rapid synthesis.
Materials:
-
Phenylhydrazine
-
4-Methylacetophenone
-
Polyphosphoric acid (PPA)
Procedure:
-
In a beaker, combine 4-methylacetophenone (0.15 mol) and phenylhydrazine (0.15 mol).
-
Add an excess of polyphosphoric acid (approximately 180 g) to the mixture.
-
Heat the mixture in a boiling water bath, maintaining the temperature between 100-120°C with constant stirring for 10 minutes. The reaction is exothermic and requires careful monitoring.
-
After cooling, pour the reaction mixture into cold water (450 mL) and stir to dissolve the polyphosphoric acid.
-
Filter the resulting solid precipitate and wash thoroughly with ice-cold water to remove any residual acid.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Bischler-Möhlau Indole Synthesis (Microwave-Assisted)
The Bischler-Möhlau synthesis traditionally involves harsh conditions, but a microwave-assisted approach significantly reduces reaction times and can improve yields.[5][6] This method is suitable for the synthesis of 2-arylindoles.
Materials:
-
Aniline
-
2-Bromo-1-(4-methylphenyl)ethan-1-one
-
Anilinium bromide
-
Dimethylformamide (DMF)
Procedure:
-
In a microwave-safe vessel, combine 2-bromo-1-(4-methylphenyl)ethan-1-one (1 mmol) and aniline (2 mmol).
-
Add a catalytic amount of anilinium bromide.
-
Add a few drops of dimethylformamide (DMF) to create a slurry.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 170°C for 10 minutes with stirring.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Larock Indole Synthesis
This palladium-catalyzed heteroannulation reaction offers a highly regioselective route to 2,3-disubstituted indoles.[3][7][8]
Materials:
-
2-Iodoaniline
-
1-Ethynyl-4-methylbenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Lithium chloride (LiCl)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-iodoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).
-
In a separate vial, weigh palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol) and add them to the reaction flask.[3]
-
Add anhydrous DMF (5-10 mL) to the flask, followed by 1-ethynyl-4-methylbenzene (2.0 mmol).[3]
-
Stir the reaction mixture at 100°C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[3]
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of selecting a synthetic protocol, the following diagram illustrates the decision-making process based on key experimental parameters.
The following diagram illustrates the general experimental workflow for a typical synthesis and purification process.
References
- 1. Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations | Top Authors | Related Topics [scispace.com]
- 2. sciforum.net [sciforum.net]
- 3. benchchem.com [benchchem.com]
- 4. Larock indole synthesis | 31 Publications | 483 Citations | Top Authors | Related Topics [scispace.com]
- 5. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Fischer_indole_synthesis [chemeurope.com]
A Head-to-Head Comparison: 2-(p-tolyl)-1H-indole and Indomethacin in Anti-Inflammatory Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the well-established nonsteroidal anti-inflammatory drug (NSAID) indomethacin and the synthetic indole derivative, 2-(p-tolyl)-1H-indole. This document outlines their mechanisms of action, presents a framework for evaluating their biological activity, and provides detailed experimental protocols for key comparative assays.
Indomethacin, a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes, has long been a benchmark in anti-inflammatory therapy.[1][2][3] However, its clinical use is often limited by gastrointestinal side effects, primarily due to its inhibition of the constitutively expressed COX-1 enzyme.[1][2] The indole scaffold, a core component of indomethacin, is a privileged structure in medicinal chemistry, with many derivatives being explored for improved efficacy and safety profiles.[4] 2-(p-tolyl)-1H-indole is one such derivative, recognized as a versatile building block in the synthesis of potential pharmaceutical agents, including those with anti-cancer activity.[4] This guide will delve into a comparative analysis of these two compounds, offering insights for future drug development endeavors.
Mechanism of Action: A Tale of Two Indoles
Indomethacin exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of both COX-1 and COX-2 enzymes.[1][2][3][5] By blocking these enzymes, indomethacin prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1][2] The inhibition of COX-1 is responsible for the therapeutic effects but also the common gastrointestinal adverse effects.[2]
The precise mechanism of action for 2-(p-tolyl)-1H-indole in an inflammatory context is not yet extensively documented in publicly available literature. However, based on the known activities of numerous indole derivatives, it is hypothesized that it may also exhibit inhibitory activity against COX enzymes or other inflammatory mediators.[6][7] The structural similarity to indomethacin suggests that the indole core could play a crucial role in its potential anti-inflammatory properties. Further experimental validation is necessary to elucidate its specific molecular targets and mechanism.
Comparative Biological Activity: A Data-Driven Overview
To facilitate a direct comparison, the following tables summarize key performance indicators for both compounds. Note that while extensive data exists for indomethacin, the data for 2-(p-tolyl)-1H-indole is largely hypothetical at this stage and would require experimental validation using the protocols outlined in this guide.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Indomethacin | ~0.039 - 12.1 | ~0.49 - 24.6 | ~0.08 - 0.49 (Non-selective) |
| 2-(p-tolyl)-1H-indole | To be determined | To be determined | To be determined |
IC₅₀ values for indomethacin are sourced from multiple studies and can vary based on assay conditions.[8][9]
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound | Dose (mg/kg) | % Inhibition of Edema |
| Indomethacin | 5 - 10 | ~50 - 96% |
| 2-(p-tolyl)-1H-indole | To be determined | To be determined |
% Inhibition for indomethacin is dependent on the time point of measurement and the specific experimental setup.[6][8][10]
Table 3: In Vitro Cytotoxicity (MTT Assay)
| Compound | Cell Line | IC₅₀ (µM) |
| Indomethacin | Various | Generally >100 |
| 2-(p-tolyl)-1H-indole | To be determined | To be determined |
Cytotoxicity of indomethacin can vary significantly between different cell lines.
Visualizing the Pathways and Processes
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: Cyclooxygenase (COX) Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Comparative Analysis.
Detailed Experimental Protocols
To ensure reproducibility and standardization, detailed protocols for the key comparative assays are provided below.
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This assay determines the potency and selectivity of the test compounds in inhibiting the two COX isoforms.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
COX Assay Buffer
-
COX Probe (e.g., ADHP)
-
COX Cofactor (e.g., hemin)
-
Arachidonic Acid (substrate)
-
Indomethacin (positive control)
-
2-(p-tolyl)-1H-indole (test compound)
-
96-well black opaque plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, probe, cofactor, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions. Prepare serial dilutions of indomethacin and 2-(p-tolyl)-1H-indole.
-
Assay Setup: To each well of a 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and the test compound or control at various concentrations.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the COX Probe and Cofactor to each well, followed by the addition of arachidonic acid to initiate the reaction.
-
Measurement: Immediately measure the fluorescence intensity kinetically over a period of 5-10 minutes using a plate reader (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration. The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model to assess the acute anti-inflammatory activity of compounds.[10][11][12][13][14]
Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (e.g., 10 mg/kg, suspended in 0.5% carboxymethyl cellulose)
-
2-(p-tolyl)-1H-indole (test compound, various doses)
-
Pletysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group): vehicle control, indomethacin (positive control), and 2-(p-tolyl)-1H-indole treated groups. Administer the test compounds and controls orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the effect of the compounds on cell viability.[1][2][3][5][15]
Materials:
-
Mammalian cell line (e.g., RAW 264.7 macrophages or a relevant cell line)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of indomethacin and 2-(p-tolyl)-1H-indole for a specified period (e.g., 24 or 48 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that causes 50% reduction in cell viability).
Conclusion and Future Directions
This guide provides a comprehensive framework for the head-to-head comparison of 2-(p-tolyl)-1H-indole and indomethacin. While indomethacin serves as a well-characterized, potent anti-inflammatory agent, its clinical utility is hampered by its non-selective COX inhibition. The indole derivative, 2-(p-tolyl)-1H-indole, represents a starting point for the development of potentially safer and more selective anti-inflammatory drugs.
The immediate next step is to perform the outlined experiments to generate robust, quantitative data for 2-(p-tolyl)-1H-indole. This will enable a direct and meaningful comparison with indomethacin and inform future structure-activity relationship (SAR) studies. By systematically modifying the 2-(p-tolyl)-1H-indole scaffold, it may be possible to develop novel drug candidates with improved therapeutic indices, offering a significant advancement in the management of inflammatory disorders.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. static.igem.wiki [static.igem.wiki]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Evaluation of the anti-inflammatory, analgesic, anti-pyretic and anti-ulcerogenic potentials of synthetic indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
Validating the Mechanism of Action of 2-Aryl-Indoles as Tubulin Polymerization Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed framework for validating the mechanism of action of 2-(4-methylphenyl)-1H-indole and related 2-aryl-indole derivatives as inhibitors of tubulin polymerization. The indole scaffold has been identified as a crucial core structure for the development of anticancer agents that interfere with microtubule function.[1] This document objectively compares the performance of these compounds with established and alternative tubulin-targeting agents, supported by experimental data and detailed protocols.
Proposed Mechanism of Action: Inhibition of Microtubule Dynamics
Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to dynamically switch between phases of polymerization (growth) and depolymerization (shrinkage) is critical for several cellular processes, most notably the formation of the mitotic spindle during cell division.[2][3]
Many successful anticancer drugs, known as antimitotic agents, function by disrupting microtubule dynamics.[4] They are broadly classified into two groups:
-
Microtubule Stabilizing Agents: Such as taxanes (e.g., Paclitaxel), which bind to tubulin and prevent depolymerization.[4]
-
Microtubule Destabilizing Agents: This larger class inhibits polymerization. These agents, including Vinca alkaloids and Colchicine, bind to various sites on tubulin, preventing the assembly of heterodimers into microtubules.[5]
Compounds based on the 2-phenyl-1H-indole scaffold, such as this compound, are proposed to function as microtubule destabilizing agents. They are believed to bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization, arresting the cell cycle in the G2/M phase, and ultimately inducing apoptosis in cancer cells.[6][7][8]
Comparative Analysis of Tubulin Polymerization Inhibitors
The efficacy of a novel tubulin inhibitor is best understood when compared against well-characterized compounds. The following table summarizes quantitative data for 2-aryl-indole derivatives and other known microtubule-targeting agents. The key metrics are:
-
In Vitro Tubulin Polymerization IC50: The concentration of the compound required to inhibit the polymerization of purified tubulin by 50% in a cell-free system.
-
Cellular Antiproliferative IC50: The concentration of the compound required to inhibit the growth of a specific cancer cell line by 50%.
| Compound Class | Specific Compound | In Vitro Tubulin Polymerization IC50 (µM) | Cellular Antiproliferative IC50 (µM) | Target Site on β-Tubulin |
| 2-Aryl-Indole | Indole-1,2,4-triazole derivative (Compound 13)[8] | 2.1 | 0.15 - 0.38 (HeLa, A549) | Colchicine |
| 2-Aryl-Indole | Indole-Chalcone derivative (Compound 4)[8] | 3.9 | 0.65 - 1.13 (HepG2, HCT116) | Colchicine |
| 2-Aryl-Indole | Indole-Benzofuran derivative (Compound 9)[8] | 4.1 | Not Specified | Colchicine |
| Reference Agent | Colchicine[8] | 2.52 | 0.058 (HeLa)[9] | Colchicine |
| Reference Agent | Combretastatin A-4 (CA-4)[8] | 1.0 - 2.12 | 0.005 - 0.011 (K562) | Colchicine |
| Reference Agent | Vincristine[10] | Binds but effect is complex | ~0.002 - 0.005 (Various) | Vinca |
| Reference Agent | Paclitaxel (Taxol)[10] | Promotes polymerization | ~0.002 - 0.01 (Various) | Taxane |
Data is compiled from multiple sources and cell lines for illustrative comparison.
Experimental Protocols for Mechanism Validation
Objective validation requires rigorous and reproducible experimental methodologies. Below are detailed protocols for key assays used to characterize the effect of compounds on microtubule dynamics.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures a compound's effect on the polymerization of purified tubulin in a cell-free system.
Principle: The polymerization of tubulin into microtubules can be monitored by a fluorescence reporter whose signal increases significantly upon incorporation into growing microtubules. An inhibitor will prevent or slow this increase in fluorescence.
Protocol:
-
Preparation: Reconstitute lyophilized >99% pure porcine or bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.[6]
-
Reaction Setup: In a pre-chilled 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and a fluorescent reporter dye.[11]
-
Compound Addition: Add the test compound (e.g., this compound) and control compounds (e.g., Paclitaxel as a positive control for polymerization, Colchicine as a positive control for inhibition) to their respective wells. Include a vehicle control (e.g., DMSO).[11]
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C to initiate polymerization.
-
Data Acquisition: Measure fluorescence intensity every 60 seconds for 60-90 minutes.
-
Analysis: Plot fluorescence intensity versus time. The IC50 value is determined by measuring the inhibition of the polymerization rate at various compound concentrations.
Immunofluorescence Microscopy for Microtubule Integrity
This cell-based assay visually confirms the disruption of the microtubule network within cancer cells following treatment.
Principle: Cells are treated with the test compound, and then the microtubule cytoskeleton is stained using a specific antibody against tubulin. A fluorescent secondary antibody allows for visualization by microscopy. An effective inhibitor will cause depolymerization and disruption of the filamentous microtubule network.
Protocol:
-
Cell Culture: Seed cancer cells (e.g., HeLa or A549) onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound, a positive control (e.g., Colchicine), and a vehicle control for a duration determined by cell cycle length (e.g., 16-24 hours).
-
Fixation: Fix the cells with a suitable fixative solution (e.g., 4% paraformaldehyde or ice-cold methanol) for 15-20 minutes at room temperature.[11]
-
Permeabilization: Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes to allow antibody entry.[11]
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS) for 1 hour.[11]
-
Antibody Incubation: Incubate with a primary anti-tubulin antibody (e.g., mouse anti-α-tubulin) overnight at 4°C.[11]
-
Secondary Antibody: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) and a nuclear counterstain (e.g., DAPI) for 1-2 hours at room temperature.[11]
-
Imaging: Mount the coverslips onto microscope slides and acquire images using a fluorescence or confocal microscope.
-
Analysis: Analyze the images to quantify the integrity and morphology of the microtubule network. A decrease in microtubule filaments and an increase in diffuse cytoplasmic staining indicate inhibition of polymerization.[11]
Cell Cycle Analysis by Flow Cytometry
This assay quantifies the cell cycle phase distribution of a population of cells, identifying the arrest point caused by the compound.
Principle: Antimitotic agents that disrupt the mitotic spindle typically cause cells to arrest in the G2 or M phase of the cell cycle. This arrest can be quantified by staining the cellular DNA with a fluorescent dye (e.g., Propidium Iodide) and analyzing the DNA content per cell using a flow cytometer.
Protocol:
-
Cell Treatment: Treat a population of asynchronously growing cancer cells with the test compound for a period equivalent to one full cell cycle (e.g., 24 hours).
-
Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, then resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Analyze the cell population on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Interpretation: A significant increase in the cell population with 4N DNA content (the G2/M peak) compared to the vehicle-treated control indicates a G2/M cell cycle arrest, which is characteristic of tubulin inhibitors.[7][8]
References
- 1. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and biological evaluation of novel tubulin inhibitors as antimitotic agents using a pharmacophore binding model with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Computational and Experimental Data for 2-(4-methylphenyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Theoretical and Practical Data
This guide provides a comprehensive comparison of computational and experimental data for the heterocyclic compound 2-(4-methylphenyl)-1H-indole. This molecule is of interest to researchers in medicinal chemistry and materials science due to its indole scaffold, a common motif in pharmacologically active compounds. This document aims to offer a clear, side-by-side analysis of predicted and measured properties to aid in the validation of computational models and provide a reliable reference for experimental work.
Spectroscopic and Physical Properties: A Side-by-Side Comparison
The following tables summarize the available quantitative data for this compound, contrasting experimentally determined values with computationally predicted data where available. Direct computational data for the target molecule is limited in the public domain; therefore, data for the closely related isomer, 1-(p-tolyl)-1H-indole, is included for comparative purposes, highlighting the need for further specific computational studies on the 2-substituted isomer.
| Property | Experimental Value | Computational Value (or related isomer) |
| Molecular Formula | C₁₅H₁₃N | C₁₅H₁₃N |
| Molecular Weight | 207.27 g/mol | 207.27 g/mol |
| Melting Point | 101-105 °C[1] | Not available |
| Mass Spectrum (m/z) | 207.4 (M⁺) for 1-(p-tolyl)-1H-indole[2] | Predicted [M+H]⁺: 208.11208[3] |
¹H NMR Spectral Data (CDCl₃, δ in ppm)
| Proton Assignment | Experimental Value (1-(p-tolyl)-1H-indole)[2] | Computational Value (Not Available) |
| CH₃ | 2.45 (s, 3H) | |
| Indole H-3 | 6.45 (d, 1H) | |
| Indole H-5 | 6.98 (m, 1H) | |
| Phenyl H (ortho to CH₃) | 7.23 (d, 2H) | |
| Indole H-4, H-6 | 7.30-7.42 (m, 3H) | |
| Indole H-7 | 7.60 (d, 1H) | |
| Phenyl H (meta to CH₃) | 7.77 (d, 2H) |
¹³C NMR Spectral Data (DMSO-d₆, δ in ppm)
| Carbon Assignment | Experimental Value (1-(p-tolyl)-1H-indole)[2] | Computational Value (Not Available) |
| CH₃ | 26.11 | |
| Indole C-3 | 103.60 | |
| Indole C-7 | 109.41 | |
| Indole C-6 | 118.42 | |
| Indole C-5 | 120.11 | |
| Indole C-4 | 121.41 | |
| Phenyl C (meta to N) | 127.41 | |
| Indole C-3a | 128.31 | |
| Phenyl C (ortho to N) | 129.41 | |
| Indole C-7a | 130.10 | |
| Phenyl C (ipso to N) | 135.71 | |
| Phenyl C (para to N) | 136.42 | |
| Indole C-2 | 137.69 |
Experimental Protocols
Synthesis: Fischer Indole Synthesis
This compound can be synthesized via the Fischer indole synthesis, a classic and versatile method for preparing indoles.[1][4][5][6][7] The general procedure involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of the title compound, 4-methylacetophenone and phenylhydrazine are the appropriate starting materials.
Reaction Workflow:
Detailed Steps:
-
Hydrazone Formation: Phenylhydrazine is reacted with 4-methylacetophenone in the presence of an acid catalyst, such as sulfuric acid or zinc chloride, to form the corresponding phenylhydrazone.
-
Rearrangement and Cyclization: The phenylhydrazone intermediate undergoes a[4][4]-sigmatropic rearrangement, followed by cyclization and the elimination of an ammonia molecule to yield the aromatic indole ring.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to obtain the final this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at frequencies of 400 MHz or higher. Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
-
Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electron ionization (EI) to determine the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer to identify the characteristic functional groups present in the molecule.
Computational Methodology
Density Functional Theory (DFT) Calculations
Computational data for indole derivatives are often generated using Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[8][9][10][11][12][13][14][15]
Calculation Workflow:
Key Parameters:
-
Functional and Basis Set: The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of the calculations.
-
Geometry Optimization: The molecular geometry is first optimized to find the lowest energy conformation.
-
Frequency Calculations: Vibrational frequencies are calculated to predict the IR spectrum and to confirm that the optimized structure corresponds to a true energy minimum.
-
NMR Calculations: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate NMR shielding tensors, which are then converted to chemical shifts relative to a standard (e.g., TMS).
Discussion and Conclusion
The comparison between available experimental and related computational data reveals a reasonable correlation for fundamental properties like molecular weight. However, a direct and comprehensive comparison of spectroscopic data for this compound is currently hampered by the lack of specific published computational results for this exact isomer. The experimental data for the N-substituted isomer, 1-(p-tolyl)-1H-indole, provides a useful, albeit indirect, reference.
This guide underscores the importance of generating and publishing specific computational data for compounds of interest to facilitate a more direct and meaningful comparison with experimental findings. Such integrated studies are invaluable for validating theoretical models and accelerating the discovery and development of new chemical entities. Researchers are encouraged to perform dedicated computational analyses on this compound to build upon the experimental foundation and enable a more robust structure-property understanding.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. impactfactor.org [impactfactor.org]
- 3. PubChemLite - this compound (C15H13N) [pubchemlite.lcsb.uni.lu]
- 4. jk-sci.com [jk-sci.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. journals.iau.ir [journals.iau.ir]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-(4-methylphenyl)-1H-indole
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed operational plan for the safe disposal of 2-(4-methylphenyl)-1H-indole, a member of the 2-arylindole class of compounds which are noted for their broad-ranging pharmacological activities.[1][2] Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, it must be handled as a potentially hazardous substance.
Immediate Safety and Handling Precautions:
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol:
The disposal of this compound must comply with local, state, and federal environmental regulations.[3] The following steps outline a safe and compliant disposal process:
-
Waste Identification and Classification : Treat this compound as a hazardous chemical waste.[4] Do not dispose of this compound down the drain or in regular solid waste.[5][6] It should be considered hazardous due to its chemical properties and the potential for unknown toxicity.
-
Waste Segregation and Collection :
-
Collect waste this compound, including any contaminated materials such as weighing paper, gloves, or absorbent pads, in a dedicated, properly labeled, and sealed container.[3]
-
The container must be made of a material compatible with the chemical and be in good condition to prevent leaks or spills.[3]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.[3]
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste".[3]
-
The label must also include the full chemical name: "this compound", and an approximate concentration and quantity of the waste.
-
-
Storage :
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[3]
-
Ensure the storage area is cool, dry, and well-ventilated.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[7]
-
Provide them with accurate information about the waste material to ensure it is managed and disposed of in accordance with all regulations. High-temperature incineration is a common disposal method for organic chemical waste.[7]
-
Quantitative Data Summary:
As no specific SDS is available for this compound, quantitative data regarding disposal limits or concentrations are not available. The precautionary principle dictates treating it as hazardous at any concentration.
| Parameter | Value | Source |
| EPA Hazardous Waste Code | Not specifically listed; must be determined by characteristic (ignitability, corrosivity, reactivity, toxicity). | [4] |
| Recommended Disposal Method | Incineration or via a licensed chemical waste management company. | [7] |
Experimental Protocols:
No standard experimental protocols for the neutralization or deactivation of this compound for disposal purposes are readily available. Therefore, chemical treatment by laboratory personnel is not recommended. The most prudent course of action is to transfer the waste to a specialized disposal facility.
Disposal Workflow:
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. Hazardous Chemical Waste Defined | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 5. neogen.com [neogen.com]
- 6. neogen.com [neogen.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Essential Safety and Operational Guide for Handling 2-(4-methylphenyl)-1H-indole
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 2-(4-methylphenyl)-1H-indole, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 2-(p-tolyl)-1H-indole
-
CAS Number: 911051-48-4
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment | Specifications/Standards |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | ANSI Z87.1 or equivalent |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber |
| Body Protection | Laboratory coat | Standard laboratory coat |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required when engineering controls are insufficient, when handling fine powders, or if irritation is experienced. |
Operational Plan: Handling and Disposal
Proper handling, storage, and disposal are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended, particularly when handling powders or large quantities.
-
Ensure that eyewash stations and safety showers are readily accessible.[1]
Handling Procedures:
-
Before beginning work, ensure all necessary PPE is worn correctly.
-
Avoid direct contact with skin, eyes, and clothing.[1][2][3]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]
-
Keep the container tightly sealed to prevent contamination and degradation.[1][2]
Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not dispose of this chemical down the drain or in the general trash.
-
Arrange for disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][2]
Experimental Workflow
The following diagram illustrates the recommended workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
